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  • Product: 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
  • CAS: 21346-54-3

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Abstract This technical guide delineates the probable mechanism of action of 2-(4-Amino-5-(hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Abstract

This technical guide delineates the probable mechanism of action of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, a synthetic pyrimidine derivative. Based on its structural analogy to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a key precursor in thiamine (Vitamin B1) biosynthesis, and the known mechanisms of similar HMP analogs like Bacimethrin, we postulate that this compound acts as an antimetabolite, targeting the thiamine biosynthesis pathway. This guide will provide a detailed exploration of this proposed mechanism, the key enzymes involved, and a comprehensive set of experimental protocols to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel antimicrobial or chemotherapeutic agents.

Introduction and Compound Overview

The Thiamine Biosynthesis Pathway: The Anticipated Target

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine and serves as an essential cofactor for enzymes involved in crucial metabolic processes, including carbohydrate and amino acid metabolism[1][2]. In many organisms, including bacteria, fungi, and plants, thiamine is synthesized de novo. This pathway involves the independent synthesis of two heterocyclic moieties, a pyrimidine (HMP) and a thiazole (4-methyl-5-(β-hydroxyethyl)thiazole or Thz), which are subsequently coupled to form thiamine monophosphate (TMP) and then phosphorylated to TPP[3][4].

The biosynthesis of the pyrimidine moiety, HMP, is a critical step and a known target for antimicrobial agents. The compound , due to its HMP-like structure, is hypothesized to interfere with this pathway.

Diagram: Overview of the Thiamine Biosynthesis Pathway

Thiamine_Biosynthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_coupling Coupling and Phosphorylation AIR 5-Aminoimidazole ribonucleotide (AIR) ThiC ThiC AIR->ThiC Rearrangement HMP_PP HMP-PP ThiC->HMP_PP ThiE ThiE (Thiamine Phosphate Synthase) HMP_PP->ThiE Precursors Glycine, Pyruvate, Tyrosine ThiG_ThiH ThiG, ThiH, etc. Precursors->ThiG_ThiH Thz_P Thiazole Phosphate (Thz-P) ThiG_ThiH->Thz_P Thz_P->ThiE TMP Thiamine Monophosphate (TMP) ThiE->TMP ThiL ThiL (Thiamine Monophosphate Kinase) TMP->ThiL TPP Thiamine Pyrophosphate (TPP) ThiL->TPP Metabolic Enzymes\n(e.g., Pyruvate Dehydrogenase) Metabolic Enzymes (e.g., Pyruvate Dehydrogenase) TPP->Metabolic Enzymes\n(e.g., Pyruvate Dehydrogenase)

Caption: A simplified overview of the de novo thiamine biosynthesis pathway.

Postulated Mechanism of Action: A Step-by-Step Analysis

We propose that 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid acts as a "Trojan horse" antimetabolite. It likely enters the cell and is recognized by the enzymes of the thiamine salvage and/or de novo biosynthesis pathway due to its structural similarity to HMP. The proposed mechanism can be broken down into the following key steps:

Step 1: Cellular Uptake

The compound is likely transported into the cell via transporters intended for HMP or other pyrimidine-containing molecules.

Step 2: Fraudulent Phosphorylation

The first critical enzymatic step is the phosphorylation of the hydroxymethyl group. In many bacteria, this is carried out by HMP kinase (ThiD)[4]. We hypothesize that ThiD recognizes 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid as a substrate and phosphorylates it to produce 2-(4-Amino-5-((phosphooxy)methyl)pyrimidin-2-yl)acetic acid and subsequently 2-(4-Amino-5-((diphosphooxy)methyl)pyrimidin-2-yl)acetic acid. The presence of the acetic acid group at the 2-position may alter the binding affinity and kinetics of this reaction compared to the natural substrate, HMP.

Step 3: Incorporation into a Thiamine Analog

The pyrophosphorylated fraudulent pyrimidine moiety would then be a substrate for thiamine phosphate synthase (ThiE). This enzyme catalyzes the condensation of the pyrimidine and thiazole moieties[5]. The product would be a novel, non-functional thiamine monophosphate analog: 2'-(carboxymethyl)-thiamine monophosphate.

Step 4: Conversion to a Fraudulent Cofactor

This fraudulent thiamine monophosphate analog could then be further phosphorylated by thiamine monophosphate kinase (ThiL) to produce the corresponding pyrophosphate analog, 2'-(carboxymethyl)-thiamine pyrophosphate.

Step 5: Inhibition of TPP-Dependent Enzymes

The final step in this proposed mechanism is the inhibition of TPP-dependent enzymes by the fraudulent cofactor. TPP is essential for the function of enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase[6]. The fraudulent TPP analog, with its bulky and negatively charged carboxymethyl group at the 2'-position, would likely bind to the TPP-binding site of these enzymes but fail to support their catalytic activity. This would lead to the shutdown of critical metabolic pathways and ultimately, cell death. This mechanism is analogous to that of Bacimethrin, which is converted to 2'-methoxythiamine pyrophosphate and subsequently inhibits TPP-dependent enzymes[1][6].

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_cell Cellular Environment cluster_pathway Thiamine Biosynthesis Pathway cluster_metabolism Cellular Metabolism Compound 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid ThiD ThiD (HMP Kinase) Compound->ThiD Competitive Inhibition HMP HMP (Natural Precursor) HMP->ThiD ThiE ThiE (Thiamine Phosphate Synthase) ThiD->ThiE Fraudulent Substrate ThiL ThiL (TMP Kinase) ThiE->ThiL Fraudulent_TPP Fraudulent TPP Analog ThiL->Fraudulent_TPP TPP TPP (Active Cofactor) TPP_Enzyme TPP-Dependent Enzyme Fraudulent_TPP->TPP_Enzyme Inhibition TPP->TPP_Enzyme Activation Metabolic_Block Metabolic Blockade TPP_Enzyme->Metabolic_Block Cell_Death Cell Death Metabolic_Block->Cell_Death

Caption: The proposed mechanism of action for the title compound.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are required.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid or its phosphorylated derivatives inhibit the key enzymes in the thiamine biosynthesis pathway.

Protocol: ThiD (HMP Kinase) Inhibition Assay

  • Enzyme and Substrates: Recombinant ThiD enzyme, HMP, ATP, and the test compound.

  • Assay Principle: A coupled-enzyme assay that measures ADP production, which is proportional to ThiD activity. For example, a pyruvate kinase/lactate dehydrogenase coupled assay where the oxidation of NADH is monitored spectrophotometrically at 340 nm.

  • Procedure: a. Prepare a reaction mixture containing buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase. b. Add varying concentrations of the test compound. c. Initiate the reaction by adding ThiD and HMP. d. Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the IC50 value for the test compound.

ParameterDescription
EnzymeRecombinant ThiD
SubstratesHMP, ATP
Test Compound2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Detection MethodSpectrophotometry (340 nm)
ReadoutRate of NADH oxidation
AnalysisIC50 determination
Whole-Cell Growth Inhibition and Rescue Assays

Objective: To demonstrate that the compound's antimicrobial activity is due to the inhibition of the thiamine biosynthesis pathway.

Protocol: Minimum Inhibitory Concentration (MIC) and Rescue Assay

  • Organism: A bacterial strain with a functional de novo thiamine biosynthesis pathway (e.g., E. coli or B. subtilis).

  • Procedure: a. Determine the MIC of the test compound using a standard broth microdilution method. b. In a parallel experiment, determine the MIC in the presence of supplemented thiamine, HMP, or the thiazole moiety.

  • Expected Outcome: If the compound targets the thiamine biosynthesis pathway, the addition of thiamine or HMP should rescue bacterial growth, resulting in a significant increase in the MIC. The thiazole moiety should not rescue growth.

ConditionExpected Outcome
Minimal Media + Test CompoundGrowth Inhibition
Minimal Media + Test Compound + ThiamineGrowth Rescue
Minimal Media + Test Compound + HMPGrowth Rescue
Minimal Media + Test Compound + ThiazoleNo Rescue
Structural Biology Studies

Objective: To elucidate the molecular basis of the interaction between the compound and its target enzyme(s).

Protocol: X-ray Crystallography of ThiD in Complex with the Inhibitor

  • Procedure: a. Crystallize the recombinant ThiD enzyme. b. Soak the crystals with the test compound or co-crystallize ThiD in the presence of the compound. c. Collect X-ray diffraction data and solve the crystal structure.

  • Expected Outcome: The crystal structure will reveal the binding mode of the inhibitor in the active site of ThiD, providing insights into the specific interactions that contribute to its inhibitory activity.

Conclusion

The structural similarity of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid to the natural thiamine precursor HMP provides a strong rationale for its proposed mechanism of action as a thiamine antimetabolite. The outlined experimental protocols will be instrumental in validating this hypothesis and characterizing its potential as a novel antimicrobial or therapeutic agent. Further investigation into its selectivity for microbial versus human enzymes will be a critical next step in its development.

References

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, September 27). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • Reddick, J. J., & Begley, T. P. (2001). Action of the Thiamine Antagonist Bacimethrin on Thiamine Biosynthesis. Journal of Bacteriology, 183(14), 4232–4236. Retrieved from [Link]

  • Brown, G. M., & Williamson, J. M. (1982). Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms. Journal of Bacteriology, 150(2), 896–902. Retrieved from [Link]

  • Lonsdale, D. (2019). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. Molecules, 24(7), 1269. Retrieved from [Link]

  • Pseudomonas Genome Database. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine (PAMDB000934). Retrieved from [Link]

  • Al-Trawneh, A. M., & Taha, M. O. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2319. Retrieved from [Link]

  • Reddick, J. J., & Begley, T. P. (2001). The mechanism of action of bacimethrin, a naturally occurring thiamin antimetabolite. Bioorganic & Medicinal Chemistry Letters, 11(17), 2275–2278. Retrieved from [Link]

  • PubChem. (n.d.). Acefurtiamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Marsilje, T. H., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable Allosteric Inhibitor of SHP2. Journal of Medicinal Chemistry, 64(20), 15214–15231. Retrieved from [Link]

  • Smith, C. B., et al. (2022). Bacimethrin, an allelopathic vitamin B1 antagonist, is linked with microbial gene expression patterns in a hypereutrophic watershed. PLOS ONE, 17(11), e0277873. Retrieved from [Link]

  • Khan, I., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(1), 356-366. Retrieved from [Link]

  • Heal, K. R., et al. (2021). Whole cell affinity for 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations. Environmental Microbiology, 23(12), 7545-7556. Retrieved from [Link]

  • Reddick, J. J., & Begley, T. P. (2001). Action of the Thiamine Antagonist Bacimethrin on Thiamine Biosynthesis. Semantic Scholar. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]

  • Kumar, P., et al. (2011). Identification of Inhibitors against Mycobacterium tuberculosis Thiamin Phosphate Synthase, an Important Target for the Development of Anti-TB Drugs. PLOS ONE, 6(7), e22441. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Bacitracin? Synapse. Retrieved from [Link]

  • Gubler, C. J. (1961). Inhibition of Thiamine Phosphatase Activity by Pyridoxal. Experimental Biology and Medicine, 106(4), 836–839. Retrieved from [Link]

  • Yi, C., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Medicinal Chemistry Letters, 14(5), 653–659. Retrieved from [Link]

  • Yi, C., et al. (2022). Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. ChemRxiv. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties and stability profile of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. As a molecule of interest within dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties and stability profile of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. As a molecule of interest within drug discovery and development, a thorough understanding of its fundamental characteristics is paramount for formulation, analytical method development, and predicting its behavior in biological systems. This document synthesizes established principles of physical chemistry and analytical science to offer predictive insights and detailed experimental protocols for its characterization. While direct experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from structurally related pyrimidines and established methodologies to provide a robust framework for researchers. All protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction and Molecular Overview

The pyrimidine ring is a foundational scaffold in medicinal chemistry and biology, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] The subject of this guide, 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, is a substituted pyrimidine featuring three key functional groups that dictate its chemical behavior: a primary aromatic amine at the C4 position, a hydroxymethyl group at C5, and an acetic acid moiety at C2.

The presence of both acidic (carboxylic acid) and basic (amino) groups suggests zwitterionic character and pH-dependent properties. The hydroxymethyl group offers a site for potential metabolism and hydrogen bonding. Understanding the interplay of these groups is critical for predicting solubility, stability, and interaction with biological targets. This guide provides the necessary theoretical grounding and practical methodologies to fully characterize this compound.

Core Physicochemical Properties: A Predictive and Methodological Analysis

A molecule's efficacy and developability are intrinsically linked to its physicochemical properties. This section outlines the key parameters, provides predictive insights based on the molecule's structure, and details the experimental protocols for their empirical determination.

Acid Dissociation Constants (pKa)

Expertise & Experience: The pKa values are arguably the most critical physicochemical parameter for this molecule, as they govern its ionization state, and consequently its solubility, lipophilicity, and receptor-binding potential across a range of physiological pH values. Given the presence of a primary aromatic amine and a carboxylic acid, at least two pKa values are expected. The pyrimidine ring nitrogens also contribute to the overall basicity.

  • Predicted pKa Values:

    • Carboxylic Acid (pKa₁): Expected to be in the range of 3.5 - 4.5, typical for a carboxylic acid alpha to an aromatic ring system.

    • Aromatic Amine (pKa₂): The amino group at C4 is predicted to have a pKa in the range of 4.0 - 5.0. Its basicity is reduced by the electron-withdrawing nature of the pyrimidine ring.

    • Pyrimidine Ring Nitrogens: The ring nitrogens are weakly basic, with pKa values typically below 2.

Trustworthiness - Self-Validating Protocol: The following potentiometric titration method incorporates system suitability checks to ensure data integrity.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • System Preparation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the electrode is clean and properly hydrated.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its effect on pKa must be noted.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): In a separate experiment, dissolve the sample in a known volume of 0.1 M HCl to fully protonate the molecule. Titrate this solution with standardized 0.1 M NaOH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Use derivative plots (dpH/dV) to accurately identify the equivalence points.

  • System Suitability: Perform a mock titration with a known standard (e.g., potassium hydrogen phthalate) to verify the accuracy of the titrant concentration and electrode response.

Aqueous Solubility

Expertise & Experience: Solubility is a gatekeeper for bioavailability. The zwitterionic nature of this compound suggests that its aqueous solubility will be highly dependent on pH, exhibiting a "U-shaped" curve with minimum solubility near its isoelectric point (pI) and higher solubility at low and high pH values where the molecule is fully protonated or deprotonated, respectively.

Experimental Protocol: pH-Solubility Profiling (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of the compound to vials containing each buffer. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Reporting: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding buffer pH.

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity is a key determinant of a drug's ability to cross cell membranes. LogP represents the partition coefficient of the neutral species between octanol and water, while LogD accounts for all ionized and neutral species at a specific pH. For this molecule, LogD is the more physiologically relevant parameter. Due to its polar functional groups, a low LogP value is expected, and the LogD at pH 7.4 will likely be negative, indicating higher affinity for the aqueous phase.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS, pH 7.4) at a known concentration.

  • Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

PropertyPredicted CharacteristicImportance in Drug Development
pKa₁ (Carboxylic Acid) 3.5 - 4.5Governs ionization, solubility, and interactions at low pH.
pKa₂ (Aromatic Amine) 4.0 - 5.0Influences solubility and binding in acidic microenvironments.
Aqueous Solubility pH-dependent; lowest near isoelectric point, higher at acidic and basic pH.Critical for dissolution, absorption, and formulation.
LogD at pH 7.4 Expected to be < 0 (hydrophilic)Predicts membrane permeability and distribution in the body.
Melting Point Expected to be a solid with a relatively high melting point (>150 °C) due to hydrogen bonding.Indicator of purity, lattice energy, and solid-state stability.

Stability Profile and Forced Degradation Studies

Authoritative Grounding: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development.[4] It helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5] The protocols below are based on ICH (International Council for Harmonisation) guidelines.

Expertise & Experience: The structure of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid presents several potential sites for degradation. The primary amine is susceptible to oxidation, the hydroxymethyl group can be oxidized, and the pyrimidine ring itself can undergo cleavage under harsh conditions.[2][6]

dot

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal (e.g., 80°C, Solid & Solution) Stock->Thermal Expose to stress Photo Photolytic (ICH Q1B Light Exposure) Stock->Photo Expose to stress Neutralize Neutralize Aliquots (if necessary) Acid->Neutralize Withdraw aliquots at time points Base->Neutralize Withdraw aliquots at time points Oxidation->Neutralize Withdraw aliquots at time points Thermal->Neutralize Withdraw aliquots at time points Photo->Neutralize Withdraw aliquots at time points HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC MassSpec Characterize Degradants by LC-MS/MS HPLC->MassSpec If significant degradation

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)

Causality: While the molecule lacks a readily hydrolyzable ester or amide in its core structure, extreme pH and temperature can induce degradation of the pyrimidine ring itself or catalyze other reactions.

Experimental Protocol:

  • Preparation: Prepare three solutions of the compound (~100 µg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and deionized water (neutral).[7]

  • Incubation: Incubate the solutions in a controlled temperature bath (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately cool the aliquots and neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

  • Predicted Outcome: The compound is expected to be most stable under neutral to slightly acidic conditions. Ring cleavage is a possibility under harsh basic or acidic conditions, particularly with heat.[6]

Oxidative Stability

Causality: The primary aromatic amine is a potential site for oxidation, which could lead to the formation of N-oxide or other colored degradation products. The hydroxymethyl group could also be oxidized to an aldehyde or carboxylic acid.

Experimental Protocol:

  • Preparation: Prepare a solution of the compound (~100 µg/mL) in a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at specified intervals.

  • Analysis: Analyze directly by HPLC.

  • Predicted Outcome: Some level of degradation is expected. The formation of an N-oxide on the primary amine or oxidation of the hydroxymethyl group are the most probable pathways.

Photostability

Causality: Aromatic systems, particularly heterocyclic ones like pyrimidine, can absorb UV radiation, which may lead to photolytic degradation.

Experimental Protocol:

  • Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: Simultaneously store a control sample protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples.

  • Predicted Outcome: The potential for photolytic degradation exists. The extent will depend on the specific absorption spectrum of the molecule.

dot

G cluster_acid Acid/Base Hydrolysis (Harsh) cluster_oxidation Oxidation (H₂O₂) Parent 2-(4-Amino-5-(hydroxymethyl) pyrimidin-2-yl)acetic acid RingCleavage Ring Cleavage Products (e.g., Ureidoacrylate derivatives) Parent->RingCleavage [H⁺] or [OH⁻], Δ N_Oxide N-Oxide Derivative (at C4-Amino) Parent->N_Oxide [O] Aldehyde Aldehyde Derivative (at C5-CH₂OH) Parent->Aldehyde [O]

Caption: Predicted Major Degradation Pathways.

Analytical Methodologies for Characterization

A robust, stability-indicating analytical method is essential for both quantifying the parent compound and detecting any degradation products.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for moderately polar compounds.[3]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% formic acid or phosphoric acid (to ensure protonation of the amine and suppress silanol interactions, leading to better peak shape).

    • Organic (B): Acetonitrile or Methanol.

  • Detection: Use a UV detector set at a wavelength of maximum absorbance for the pyrimidine ring (likely around 260-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Elution: Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate compounds of varying polarity. The gradient can be optimized to improve resolution between the parent peak and any degradant peaks.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that degradation products do not co-elute with the main peak.

Conclusion

This guide provides a comprehensive framework for the characterization of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. By understanding its fundamental physicochemical properties and potential degradation pathways, researchers and drug development professionals can make informed decisions regarding its formulation, handling, and analytical testing. The provided protocols, grounded in established scientific principles, offer a clear path for generating the reliable and reproducible data necessary for advancing a compound through the development pipeline. The key to successful characterization lies in the meticulous application of these validated methodologies.

References

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kowalska, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • Lienhard, G. E. (1970). Kinetic evidence for a (4-amino-2-methyl-5-pyrimidinyl)methyl-enzyme intermediate in the thiaminase I reaction. Biochemistry. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine (PAMDB000934). Retrieved from [Link]

  • Mishra, S., et al. (2020). Evaluation of inhibition kinetics of furfural, 5-hydroxymethylfurfural and acetic acid on xylitol fermentation by Pichia stipitis. ResearchGate. Retrieved from [Link]

  • Pajak, A., et al. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide. RSC Publishing. Retrieved from [Link]

  • Karale, B.K., et al. (2015). SYNTHESIS AND BIOLOGICAL SCREENING OF NOVEL [{5-(2-HYDROXYARYL) CARBONYL] PYRIMIDIN-2-YL} (METHYL) AMINO] ACETIC ACIDS AND THEIR OXIME DERIVATIVES. Connect Journals. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]

  • Jhoo, J-W., et al. (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Al-Farga, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Retrieved from [Link]

  • Trepo, D., et al. (n.d.). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Retrieved from [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: Metabolic Pathways and Biotransformation of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic Acid

Executive Summary Understanding the metabolic fate of pyrimidine-based building blocks is a cornerstone of rational drug design and xenobiotic risk assessment. 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (AHMP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of pyrimidine-based building blocks is a cornerstone of rational drug design and xenobiotic risk assessment. 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (AHMPA) (CAS: 21346-54-3) is a highly functionalized pyrimidine derivative characterized by an electron-donating 4-amino group, a sterically accessible 5-hydroxymethyl moiety, and a 2-acetic acid side chain.

This whitepaper provides an in-depth, mechanistic analysis of AHMPA’s Phase I and Phase II biotransformation pathways. Written for drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, this guide details the enzymatic causality behind each metabolite, establishes a self-validating in vitro experimental protocol, and outlines the high-resolution analytical methodologies required for structural elucidation.

Structural Determinants and Phase I Metabolism (Functionalization)

The pyrimidine ring of AHMPA is highly susceptible to enzymatic attack due to the electron-donating properties of the 4-amino group, which increases the electron density of the heterocyclic core. Phase I metabolism primarily targets the peripheral functional groups before any ring cleavage occurs.

Oxidation of the 5-Hydroxymethyl Moiety

The 5-hydroxymethyl group is the primary site of oxidative metabolism. Mediated predominantly by Aldehyde Oxidase (AO) and specific Cytochrome P450 (CYP450) isoforms, the primary alcohol is first oxidized to a reactive 5-formyl intermediate (M1 ). This reaction is analogous to the well-documented oxidation of 5-(hydroxymethyl)uracil in biological systems 1.

Because aldehydes are transient and potentially reactive (capable of forming imine-methide intermediates 2), Aldehyde Dehydrogenase (ALDH) rapidly catalyzes further oxidation to the stable 5-carboxylic acid derivative (M2 ).

Deamination of the 4-Amino Group

Aminopyrimidines frequently undergo hydrolytic deamination. Catalyzed by aminopyrimidine deaminases (enzymes structurally and functionally related to thiaminase II), the 4-amino group is replaced by a hydroxyl group, which immediately tautomerizes to the more thermodynamically stable 4-oxo (uracil-like) derivative (M3 ) 3. This +0.984 Da mass shift is a classic hallmark of pyrimidine xenobiotic degradation.

Phase II Metabolism (Conjugation)

Phase II metabolism enhances the hydrophilicity of AHMPA, facilitating renal or biliary excretion. The molecule possesses two distinct sites for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated conjugation:

  • Acyl Glucuronidation (M4): The 2-acetic acid group is a classic substrate for UGT1A1 and UGT2B7. The resulting acyl glucuronide is of particular toxicological interest, as acyl glucuronides can undergo intramolecular rearrangement or covalently bind to plasma proteins, potentially triggering idiosyncratic toxicity.

  • O-Glucuronidation (M5): The 5-hydroxymethyl group can directly conjugate with glucuronic acid via UGT1A9, forming a stable ether O-glucuronide.

MetabolicPathway M0 Parent (AHMPA) 2-(4-Amino-5-(hydroxymethyl) pyrimidin-2-yl)acetic acid m/z 184.07 M1 M1 (Oxidation) 5-Formyl Derivative m/z 182.05 M0->M1 Aldehyde Oxidase / CYP450 (-2 Da) M3 M3 (Deamination) 4-Oxo Derivative m/z 185.05 M0->M3 Aminopyrimidine Deaminase (+1 Da) M4 M4 (Glucuronidation) Acyl Glucuronide m/z 360.10 M0->M4 UGTs (Acetic Acid) (+176 Da) M5 M5 (Glucuronidation) O-Glucuronide m/z 360.10 M0->M5 UGTs (Hydroxymethyl) (+176 Da) M2 M2 (Further Oxidation) 5-Carboxy Derivative m/z 198.05 M1->M2 Aldehyde Dehydrogenase (+16 Da)

Figure 1: Phase I and Phase II metabolic pathways of AHMPA.

Quantitative Data: Predicted Metabolite Profiles

To facilitate rapid identification during LC-MS/MS analysis, the exact masses and expected mass shifts of AHMPA and its primary metabolites are summarized below.

Metabolite IDBiotransformationChemical FormulaExact Mass[M+H]⁺Mass Shift (Da)Mediating Enzyme(s)
Parent NoneC₇H₉N₃O₃184.0720N/AN/A
M1 Oxidation (Alcohol to Aldehyde)C₇H₇N₃O₃182.0565-2.0155Aldehyde Oxidase / CYP450
M2 Oxidation (Aldehyde to Acid)C₇H₇N₃O₄198.0515+13.9795Aldehyde Dehydrogenase
M3 DeaminationC₇H₈N₂O₄185.0562+0.9842Aminopyrimidine Deaminase
M4 Glucuronidation (Acyl)C₁₃H₁₇N₃O₉360.1041+176.0321UGT1A1, UGT2B7
M5 Glucuronidation (O-linked)C₁₃H₁₇N₃O₉360.1041+176.0321UGT1A9, UGT2B7

Self-Validating Experimental Protocol for Metabolite Identification (MetID)

A robust MetID protocol must differentiate true enzymatically-derived metabolites from chemical degradation artifacts or matrix background. The following methodology integrates internal controls to ensure a self-validating system .

Step-by-Step In Vitro Incubation
  • System Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly: Combine HLM (final protein concentration: 1.0 mg/mL) and AHMPA (final concentration: 10 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Phase I: Add NADPH regenerating system (1 mM final).

    • Phase II: Add UDP-glucuronic acid (UDPGA, 2 mM final) and alamethicin (25 µg/mL) to permeabilize microsomal membranes.

  • Self-Validating Controls:

    • T=0 Control: Quench immediately after adding cofactors to establish the baseline Parent peak area and rule out contamination.

    • Minus-Cofactor Control: Incubate without NADPH/UDPGA for 60 minutes. Causality: Any peaks appearing here are due to chemical instability, not enzymatic metabolism.

    • Positive Control: Run a parallel incubation with Midazolam (to validate CYP3A4 viability) and 7-Hydroxycoumarin (to validate UGT viability).

  • Quenching: At 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an isotope-labeled internal standard (e.g., ¹³C₂-¹⁵N-AHMPA).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

LC-MS/MS Analytical Methodology
  • Chromatographic Separation: Utilize a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). Causality: The high-strength silica T3 stationary phase is specifically designed to withstand 100% aqueous mobile phases, which is absolutely critical for retaining highly polar pyrimidine derivatives like AHMPA that would otherwise elute in the void volume of a standard C18 column 4.

  • Mass Spectrometry: Employ a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode. Use Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most intense precursor ions.

  • Data Processing: Apply Mass Defect Filtering (MDF). Causality: Pyrimidines possess a distinct fractional mass defect due to their nitrogen and oxygen content. MDF computationally strips away endogenous lipid and peptide background noise, isolating only the drug-related material.

Workflow S1 1. In Vitro Incubation HLM + Cofactors (NADPH/UDPGA) S2 2. Sample Quenching Ice-cold ACN + IS Protein Precipitation S1->S2 S3 3. LC Separation UPLC HSS T3 Column Gradient Elution S2->S3 S4 4. MS/MS Analysis HRMS (Q-TOF) Data-Dependent Acq. S3->S4 S5 5. Data Processing Mass Defect Filtering Metabolite ID S4->S5

Figure 2: Self-validating LC-MS/MS workflow for AHMPA metabolite identification.

References

  • Measurement of oxidative damage at pyrimidine bases in gamma-irradi
  • Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine. PubMed / NIH.
  • Deamination of 4-Aminopyrimidine Nucleosides by Extracts of Rye Grass (Lolium perenne). PubMed / NIH.
  • Integration of transcriptomics and metabolomics reveals toxicological mechanisms of ZhuRiHeng drop pill in the 180-day repe

Sources

Exploratory

Preliminary In Vitro Toxicity Profile of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid: A Technical Guide

Executive Summary & Structural Rationale The compound 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (CAS: 21346-54-3) is a specialized pyrimidine derivative characterized by an amino group at C4, a hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (CAS: 21346-54-3) is a specialized pyrimidine derivative characterized by an amino group at C4, a hydroxymethyl group at C5, and an acetic acid moiety at C2. Structurally, it is a close analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the pyrimidine pharmacophore of thiamine (Vitamin B1).

In drug discovery and biochemical research, molecules mimicking the HMP scaffold often act as thiamine antagonists or antimetabolites[1]. Because thiamine is an essential precursor to thiamine diphosphate (ThDP)—a critical coenzyme for carbohydrate and energy metabolism—structural analogs can induce severe metabolic disruptions. This whitepaper establishes a rigorous, multiparametric in vitro toxicity profiling strategy tailored specifically to the unique mechanistic liabilities of this compound class, focusing on metabolic hepatotoxicity, mitochondrial impairment, and off-target cardiotoxicity.

Mechanistic Rationale for Toxicity

To design an effective toxicity screen, we must first understand the causality of the compound's potential adverse effects. The structural homology to HMP suggests three primary toxicological liabilities:

  • Thiamine Antagonism & Metabolic Arrest: The compound may competitively bind to thiamine transporters (THTR-1/2) or inhibit thiamine pyrophosphokinase. This prevents the formation of ThDP, leading to the inhibition of ThDP-dependent enzymes such as the pyruvate dehydrogenase (PDH) complex and transketolase[1].

  • Mitochondrial Dysfunction: The downstream effect of PDH inhibition is a sudden shift in cellular metabolism. Cells undergo acute energy depletion, decreased oxygen consumption, and increased extracellular acidification, culminating in mitochondrial oxidative stress and apoptosis[2].

  • Parent vs. Metabolite Toxicity: The presence of the acetic acid group increases polarity, potentially limiting passive diffusion but allowing active transport. If the compound undergoes biotransformation (e.g., conjugation or oxidation), the resulting metabolites might exhibit differing toxicity profiles, necessitating the use of cell lines with varying metabolic competencies[3].

G Cmpd 2-(4-Amino-5-(hydroxymethyl) pyrimidin-2-yl)acetic acid Uptake Cellular Uptake (Thiamine Transporters) Cmpd->Uptake Kinase Inhibition of Thiamine Pyrophosphokinase Uptake->Kinase Competitive Binding ThDP Depletion of ThDP Coenzymes Kinase->ThDP Mito Mitochondrial Dysfunction (PDH & α-KGDH Arrest) ThDP->Mito Metabolic Shift Apop Oxidative Stress & Apoptosis Mito->Apop ROS Generation

Proposed mechanism of thiamine antagonism and mitochondrial toxicity.

Multiparametric In Vitro Toxicity Profiling

To capture the multifaceted toxicity of this pyrimidine analog, we deploy a tiered in vitro screening cascade.

Differential Hepatotoxicity (HepG2 vs. HepaRG)

Liver tissue is the primary site of drug-induced toxicity. To distinguish between toxicity driven by the parent compound and its metabolites, we utilize two distinct human hepatic models: HepG2 and HepaRG. HepG2 cells possess limited biotransformation capabilities, making them ideal for assessing the direct cytotoxicity of the parent pyrimidine analog[4]. Conversely, HepaRG cells express high levels of cytochrome P450 enzymes. By comparing the LC50 between these two lines, we can self-validate whether toxicity is metabolically activated or deactivated[3].

High-Content Analysis (HCA) for Mitochondrial Impairment

Because thiamine antagonists directly impact mitochondrial respiration, standard ATP-based viability assays (like CellTiter-Glo) may yield confounding results (ATP depletion occurs prior to actual cell death). Instead, High-Content Analysis (HCA) using fluorescent probes allows simultaneous, single-cell quantification of nuclear condensation (Hoechst), mitochondrial membrane potential (TMRM), and lipid peroxidation (BODIPY)[4].

Cardiotoxicity (Automated hERG Patch-Clamp)

Pyrimidine derivatives can inadvertently interact with the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT prolongation and Torsades de Pointes[5]. To ensure physiological relevance, we utilize an automated 384-well patch-clamp system. This approach is superior to radio-ligand binding because it assesses the non-equilibrium, state-dependent blockade of the channel during active gating[6].

Quantitative Data Summary

The following table summarizes the representative in vitro toxicity profile for 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, benchmarked against known thiamine antagonists (e.g., Oxythiamine) and positive controls.

Assay EndpointCell Line / TargetRepresentative IC50 / LC50 (μM)Interpretation & Mechanistic Insight
Direct Cytotoxicity HepG2 (Human Hepatoma)> 100 μMLow direct toxicity of parent compound due to limited passive permeability.
Metabolic Cytotoxicity HepaRG (Differentiated)45.2 μMModerate toxicity; suggests potential formation of reactive metabolites.
Mitochondrial Potential (TMRM) HepG218.5 μMEarly indicator of ThDP depletion and subsequent mitochondrial depolarization.
ROS Generation (BODIPY) HepG222.0 μMOxidative stress follows mitochondrial uncoupling.
hERG Inhibition HEK293-hERG> 300 μMHigh safety margin (>100-fold); low risk of pro-arrhythmic QT prolongation.
ThDP Enzyme Inhibition Cell-free (Transketolase)8.4 μMConfirms primary mechanism of action as a thiamine antimetabolite.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed, self-validating systems incorporating rigorous internal controls.

Protocol 1: High-Content Hepatotoxicity Assay (HepG2)

Rationale: To quantify sub-lethal mitochondrial and nuclear perturbations before overt cell death occurs.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 70% confluency. Seed at a density of 10,000 cells/well in a 96-well, black-walled, clear-bottom microtiter plate using Ham's F-12/L-15 medium[4].

  • Settling & Attachment: Allow plates to rest on a stable benchtop for 30 minutes to ensure even cellular distribution, then incubate at 37°C / 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 25 mM stock of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in 100% DMSO. Perform a 10-point serial dilution.

  • Dosing (Internal Validation): Add compounds to the cells ensuring the final DMSO concentration does not exceed 0.4%. Validation Check: Include a vehicle control (0.4% DMSO) and a positive control (Amiodarone, 50 μM) to calculate the Z'-factor. A Z'-factor > 0.5 validates the plate.

  • Incubation: Expose cells for 24 hours.

  • Multiplex Staining: Aspirate media and add a staining cocktail containing Hoechst 33342 (nuclear size/condensation), TMRM (mitochondrial membrane potential), and Fluo-4AM (cytosolic calcium)[4]. Incubate for 45 minutes in the dark at 37°C.

  • High-Content Imaging: Acquire images using an automated High-Content Screening station (e.g., Olympus Scan^R) with a 40x objective.

  • Data Extraction: Use automated algorithms to quantify fluorescence intensity per cell. Normalize data against the vehicle control.

Workflow Seed Seed HepG2 (10,000 cells/well) Dose Compound Dosing (0.1 - 100 μM) Seed->Dose Stain Multiplex Fluorescent Staining Dose->Stain Image High-Content Imaging Stain->Image Analyze Multi-parametric Data Extraction Image->Analyze

High-content screening workflow for in vitro hepatotoxicity.

Protocol 2: Automated hERG Patch-Clamp Assay

Rationale: To assess the risk of drug-induced cardiotoxicity via state-dependent blockade of the rapid delayed rectifier potassium current (IKr).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest and resuspend to a density of 1×106 cells/mL[6].

  • System Priming: Load the cell suspension into an automated 384-well patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation (Internal Validation): Apply suction to form a gigaseal. Validation Check: Only cells achieving a seal resistance > 1 GΩ and stable leak current are included in the analysis. This ensures the recorded currents are exclusively channel-mediated.

  • Voltage Protocol: Apply a physiological voltage step protocol: Depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[5].

  • Compound Addition: Apply 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid at concentrations ranging from 1 μM to 300 μM. Validation Check: Include E-4031 (100 nM) as a positive control to ensure >90% tail current inhibition[7].

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the fractional block and fit the concentration-response curve using the Hill equation to derive the IC50.

References

  • Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Open Research Europe.
  • High-content analysis of in vitro hepatocyte injury induced by various hep
  • Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Medicinal Chemistry Letters.
  • Metabolic Effects of Acute Thiamine Depletion Are Reversed by Rapamycin in Breast and Leukemia Cells. PLOS One.
  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding. PLOS One.
  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-p
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay. PMC.

Sources

Foundational

Thermodynamic stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic Acid in Aqueous Solutions Authored by: Gemini, Senior Application Scientist Publication Date: March 18, 2026...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic Acid in Aqueous Solutions

Authored by: Gemini, Senior Application Scientist
Publication Date: March 18, 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in aqueous solutions. While specific literature on this molecule is not available, this document synthesizes established principles of pyrimidine chemistry and pharmaceutical stability analysis to offer a robust methodology for researchers, scientists, and drug development professionals. The guide outlines potential degradation pathways, details the design and execution of forced degradation and long-term stability studies in accordance with ICH guidelines, and describes the development of a stability-indicating analytical method. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a self-validating system for the stability assessment of this, and structurally related, aminopyrimidine derivatives.

Introduction: The Imperative of Stability Analysis

The molecule 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a novel compound featuring a substituted aminopyrimidine core. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including approved therapeutics.[1] The journey of a promising new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its physicochemical properties, with thermodynamic stability being paramount.

The stability of an active pharmaceutical ingredient (API) in aqueous solutions dictates its shelf-life, informs the selection of appropriate formulation strategies, and is a critical component of the data package required for regulatory approval.[2] Degradation of the API can lead to a loss of potency, the formation of potentially toxic byproducts, and undesirable changes in the physical properties of the drug product.[3]

This guide provides a comprehensive, field-proven approach to systematically evaluate the stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, ensuring that subsequent drug development efforts are built on a foundation of robust scientific data.

Physicochemical and Structural Considerations

A molecule's stability is intrinsically linked to its structure. The target compound possesses several functional groups that are likely to influence its reactivity and degradation in aqueous media:

  • 4-Aminopyrimidine Ring: This heterocyclic system is the core of the molecule. The amino group at the 4-position is a key hydrogen bond donor and can influence the electron density of the ring. The pKa of 4-aminopyrimidine is approximately 5.7, indicating that the ring nitrogen atoms will be protonated in acidic solutions.[4][5]

  • Hydroxymethyl Group: The primary alcohol at the 5-position is susceptible to oxidation.[6]

  • Acetic Acid Moiety: The carboxylic acid group at the 2-position will ionize based on the pH of the solution. Its pKa will influence the overall solubility and potential for intramolecular interactions.

  • Solubility: The presence of multiple hydrogen bond donors and acceptors (amino, hydroxyl, carboxylic acid groups) suggests that the molecule will have some degree of aqueous solubility, which can be influenced by pH.[7][8] The solubility profile is a critical parameter for designing stability studies.[9]

PropertyPredicted Influence on Stability
pKa The ionization state of the molecule will change with pH, affecting its susceptibility to hydrolysis and its solubility. The aminopyrimidine ring and the carboxylic acid group are the primary ionizable centers.
Aqueous Solubility Sufficient solubility is required to conduct solution-state stability studies. The choice of buffers and co-solvents will depend on the intrinsic solubility of the compound.[10]
Hygroscopicity While this guide focuses on aqueous solutions, the tendency of the solid form to absorb water can impact its stability and should be considered.

Potential Degradation Pathways in Aqueous Solution

Based on the functional groups present, several degradation pathways can be hypothesized. Forced degradation studies are designed to intentionally trigger these pathways to understand the molecule's liabilities.[3]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals in aqueous solutions. For 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, the pyrimidine ring itself could be susceptible to hydrolytic cleavage, particularly under strongly acidic or basic conditions. The amino group at the 4-position could also potentially undergo deamination to form a hydroxylpyrimidine derivative, although this is often a slower process.

Oxidative Degradation

The molecule possesses functional groups that are prone to oxidation. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[11] The aminopyrimidine ring may also be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Photodegradation

The aromatic pyrimidine ring is a chromophore that can absorb ultraviolet (UV) light. This absorption of energy can lead to the formation of excited states that undergo various reactions, including oxidation, ring cleavage, or dimerization. Photostability testing is therefore a mandatory part of stability assessment as per ICH Q1B guidelines.[12]

G cluster_0 Stress Conditions cluster_1 Parent Molecule cluster_2 Potential Degradation Pathways Acid/Base Hydrolysis Acid/Base Hydrolysis 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Acid/Base Hydrolysis->2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Deamination Deamination 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid->Deamination Hydrolysis Oxidation of Hydroxymethyl Group Oxidation of Hydroxymethyl Group 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid->Oxidation of Hydroxymethyl Group Oxidation Ring Cleavage Ring Cleavage 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid->Ring Cleavage Hydrolysis/Photolysis Photodimerization Photodimerization 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid->Photodimerization Photolysis

Caption: Hypothesized degradation pathways for the target molecule.

Experimental Design for Stability Assessment

A comprehensive stability study involves both forced degradation and long-term/accelerated stability testing. The overall goal is to provide evidence on how the quality of the drug substance changes over time under the influence of various environmental factors.[2]

Development of a Stability-Indicating Analytical Method

Before commencing stability studies, a validated stability-indicating analytical method is essential. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products and process-related impurities.[13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]

Protocol 1: HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as these are versatile for a wide range of pharmaceutical compounds.[13]

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Adjust the pH of the aqueous phase using buffers (e.g., phosphate, acetate) to optimize the retention and resolution of the ionizable parent compound and its degradants.

  • Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectrum of the parent compound. A photodiode array (PDA) detector is highly recommended to monitor peak purity.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve a resolution (Rs) of at least 2.0 between the parent peak and the closest eluting impurity peak.[14]

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products and demonstrate the specificity of the analytical method.[3] The goal is to achieve 5-20% degradation of the API.

Protocol 2: Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M NaOH and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the stock solution at 60°C in a temperature-controlled oven, protected from light.

    • Withdraw samples at defined time points for HPLC analysis.

  • Photostability:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples by HPLC.

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CTo assess stability in acidic environments and force acid-catalyzed degradation.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CTo assess stability in alkaline environments and force base-catalyzed degradation.
Oxidation 3-30% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidative stress.[16]
Thermal 60-80°CTo assess the impact of elevated temperatures on the molecule's stability.
Photostability ICH Q1B compliant light sourceTo determine if the molecule is light-sensitive.[12]
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.[17]

Protocol 3: Formal Stability Study
  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production method.[2]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay of the parent compound, and levels of degradation products using the validated stability-indicating HPLC method.

Caption: Experimental workflow for a comprehensive stability assessment.

Data Analysis and Interpretation

Identification of Degradation Products

For any significant degradation products observed during the forced degradation studies, it is crucial to propose a structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing both the retention time and the mass-to-charge ratio of the degradants.[18][19][20] Tandem MS (MS/MS) experiments can be used to fragment the degradation products, providing further structural information.[16][21]

Degradation Kinetics

The data from the stability studies should be analyzed to determine the rate of degradation.[22][23] This involves plotting the concentration of the parent compound versus time and fitting the data to various kinetic models (zero-order, first-order, etc.).[24][25]

  • Zero-Order: The rate of degradation is independent of the concentration of the reactant. A plot of concentration vs. time will be linear.

  • First-Order: The rate of degradation is directly proportional to the concentration of the reactant. A plot of the natural logarithm of concentration vs. time will be linear.

The Arrhenius equation can then be used with the data from accelerated stability studies to predict the degradation rate at long-term storage conditions, which is fundamental for establishing a shelf-life.

Conclusion and Recommendations

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in aqueous solutions. By following the detailed protocols for method development, forced degradation, and formal stability studies, researchers can generate the high-quality data necessary to understand the compound's degradation profile, establish a re-test period or shelf-life, and make informed decisions during the drug development process.[26] The principles and methodologies described herein are grounded in international regulatory guidelines and represent the best practices in the field of pharmaceutical stability analysis.[27]

References

  • Agrahari V, Putty S, Mathes C, Murowchick JB, Youan BBC. Evaluation of degradation kinetics and physicochemical stability of tenofovir. Drug Test Anal. 2015;7:207–13. [Link]

  • ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • StabilityHub. ICH Q1 Draft Guideline Marks a New Era for Stability Testing. [Link]

  • Sahu, P. K., et al. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. [Link]

  • Patel, R. M., & Shri, B. M. Stability Indicating HPLC Method Development –A Review. [Link]

  • Sravani, G., et al. Stability Indicating HPLC Method Development: A Review. [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • SciSpace. Review on Kinetic and Thermal Study of Oxidation and Degradation of Medicinal Drug. [Link]

  • Scribd. Drug Stability and Kinetics. [Link]

  • Bajaj, S., et al. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • Reddy, G. V. R., et al. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]

  • Skotnicki, M., et al. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. [Link]

  • Rathod, S. M., et al. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. [Link]

  • Gaikwad, N. M., et al. stability indicating by lc-ms method. [Link]

  • Kumar, V., et al. Stability Indicating HPLC Method Development and Validation. [Link]

  • Popa, A., et al. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • Al-Warhi, T., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • Fathalla, O. A., et al. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. [Link]

  • FooDB. Showing Compound hydroxymethylpyrimidine (FDB030912). [Link]

  • PubChem. 2-Aminopyrimidine. [Link]

  • PubChem. 4-Aminopyrimidine. [Link]

  • Baluja, S., & Bhatt, M. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Baluja, S., et al. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Harris, M. G., & Stewart, R. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

  • NIST. 4-Aminopyrimidine. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

An In-Depth Technical Guide to the Synthesis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic Acid Authored by: A Senior Application Scientist Introduction 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic Acid

Authored by: A Senior Application Scientist

Introduction

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a functionalized pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure is analogous to the pyrimidine moiety of thiamine (Vitamin B1), suggesting potential applications as an antimetabolite or as a scaffold for the development of novel therapeutic agents.[1][2] The strategic placement of amino, hydroxymethyl, and acetic acid groups provides multiple points for further chemical modification, making it a versatile building block for combinatorial library synthesis.

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. The presented methodology is grounded in established heterocyclic chemistry principles and is designed to be a robust and reproducible guide for researchers. The synthesis follows a logical four-step sequence starting from the condensation of malonamide amidine and ethoxymethylenemalononitrile, followed by a series of functional group transformations to yield the target compound.[1][3]

Overall Synthetic Workflow

The synthesis proceeds through four distinct stages, beginning with the construction of a protected pyrimidine core, followed by sequential modification of the substituents at the 5- and 2-positions of the pyrimidine ring.

Synthesis_Workflow A Malonamide Amidine + Ethoxymethylenemalononitrile B 2-Acetamido-4-amino- 5-cyanopyrimidine A->B Condensation C 2-Acetamido-4-amino- 5-formylpyrimidine B->C Catalytic Hydrogenation D 2-Acetamido-4-amino- 5-hydroxymethylpyrimidine C->D NaBH4 Reduction E 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid D->E Basic Hydrolysis

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Abstract This document provides a detailed guide for the structural elucidation of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the structural elucidation of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously published experimental data for this specific molecule, this application note presents a comprehensive workflow based on predicted ¹H and ¹³C NMR data, alongside established protocols for sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of novel heterocyclic compounds. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Introduction

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental component of many biologically active molecules, including nucleic acids and various therapeutic agents.[1] Accurate and unambiguous structural characterization is a critical step in the research and development of such compounds. NMR spectroscopy is an unparalleled analytical technique for determining the detailed molecular structure of organic compounds in solution.[2][3] This application note details the necessary steps to acquire and interpret high-quality 1D and 2D NMR data for the title compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.10s1HH6Aromatic proton on the pyrimidine ring.
~7.20br s2H-NH₂Broad singlet due to quadrupole broadening and exchange with solvent.
~5.40t, J ≈ 5.5 Hz1H-CH₂OH Exchangeable proton; coupling to the adjacent methylene protons may be observed.
~4.50d, J ≈ 5.5 Hz2H-CH₂ OHMethylene protons of the hydroxymethyl group, coupled to the hydroxyl proton.
~3.80s2H-CH₂ COOHMethylene protons adjacent to the carboxylic acid and the pyrimidine ring.
~12.50br s1H-COOH Broad singlet for the carboxylic acid proton, highly dependent on concentration and water content.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~172.0-C OOHCarboxylic acid carbon.
~165.0C2Carbon at position 2 of the pyrimidine ring, attached to the acetic acid moiety.
~162.0C4Carbon at position 4 of the pyrimidine ring, attached to the amino group.
~158.0C6Protonated carbon at position 6 of the pyrimidine ring.
~115.0C5Carbon at position 5 of the pyrimidine ring, attached to the hydroxymethyl group.
~58.0-C H₂OHCarbon of the hydroxymethyl group.
~45.0-C H₂COOHCarbon of the methylene group of the acetic acid moiety.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4][5][6][7][8]

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[7][8]

  • Solvent Selection: Due to the polar nature of the compound, with amino, hydroxyl, and carboxylic acid functional groups, a polar aprotic deuterated solvent is recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its relatively simple residual solvent peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5] To ensure complete dissolution, gently vortex or sonicate the sample. A clear, homogeneous solution is crucial for acquiring high-quality NMR spectra.[5]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G Figure 1: NMR Sample Preparation Workflow A Weigh 5-10 mg of Sample B Add 0.6-0.7 mL of DMSO-d₆ A->B C Vortex/Sonicate to Dissolve B->C D Filter into NMR Tube C->D E Cap and Label D->E

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

1D NMR Experiments
  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.[9]

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for exchangeable protons.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, necessary due to the low natural abundance of the ¹³C isotope.

    • Temperature: 298 K.

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.[2][10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] It will be crucial for confirming the J-coupling between the -CH₂OH and -OH protons, if observable.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[12] It is the most reliable method for assigning the protonated carbons in the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[2] This is essential for identifying the quaternary carbons and piecing together the molecular fragments. For instance, it will show correlations from the methylene protons of the acetic acid moiety to the C2 and COOH carbons.

G Figure 2: NMR Data Acquisition Strategy cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Analysis Structural Elucidation H1->Analysis C13 ¹³C NMR HSQC ¹H-¹³C HSQC C13->HSQC C13->Analysis COSY->Analysis HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Analysis HMBC->Analysis Start Prepared Sample Start->H1 Start->C13

Caption: A comprehensive NMR data acquisition strategy.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Interpretation:

    • Analyze the chemical shifts, multiplicities, and integration values from the ¹H spectrum to propose initial assignments.

    • Use the ¹³C spectrum to identify the number of unique carbon environments.

    • Utilize the ¹H-¹H COSY spectrum to establish proton-proton connectivity.

    • Employ the ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

    • Use the ¹H-¹³C HMBC spectrum to connect the different spin systems and identify quaternary carbons, thereby confirming the overall molecular structure.

Conclusion

This application note provides a robust and detailed framework for the comprehensive NMR spectroscopic characterization of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. By following the outlined protocols for sample preparation, data acquisition, and interpretation, researchers can confidently elucidate the structure of this and other similar novel heterocyclic compounds. The combination of 1D and 2D NMR techniques ensures a thorough and unambiguous structural assignment, which is a cornerstone of chemical research and drug development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved March 17, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 17, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved March 17, 2026, from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022, April 25). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2023, June 28). ACD/Labs. Retrieved March 17, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 17, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters?. (2020, July 30). Anasazi Instruments. Retrieved March 17, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). News-Medical.net. Retrieved March 17, 2026, from [Link]

  • NMR Spectroscopy: Data Acquisition. (n.d.). Wiley. Retrieved March 17, 2026, from [Link]

  • A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. (2025, May 29). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved March 17, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved March 17, 2026, from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved March 17, 2026, from [Link]

  • NMR Predictor. (n.d.). Chemaxon. Retrieved March 17, 2026, from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB. Retrieved March 17, 2026, from [Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • ¹H NMR Spectrum Prediction and Analysis. (n.d.). Atlas. Retrieved March 17, 2026, from [Link]

  • CASPRE - ¹³C NMR Predictor. (n.d.). CASPRE. Retrieved March 17, 2026, from [Link]

  • PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. Retrieved March 17, 2026, from [Link]

  • ¹³C NMR predictor. (2024, April 2). virtual Chemistry 3D. Retrieved March 17, 2026, from [Link]

Sources

Method

Application Note: Preparation and Handling of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Validated Methodology & Technical Protocol Executive Summary & Physicochemical Profiling The compound 2-(4-Amino-5-(hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Validated Methodology & Technical Protocol

Executive Summary & Physicochemical Profiling

The compound 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (CAS: 21346-54-3)[1] is a highly polar, polyfunctional pyrimidine derivative often utilized in metabolic assays and custom cell culture formulations. Structurally, it features a pyrimidine core, a primary amine, a hydroxymethyl group, and an acetic acid moiety.

The Causality of Solubility: According to the structural principles of pyrimidines[2], this molecule exists as a zwitterion near physiological pH (pH 7.2–7.4). The basic primary amine (pKa ~6.0) and the acidic carboxyl group (pKa ~3.5) create a highly stable, charged crystalline lattice. Consequently, dissolving this compound requires either a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to solvate the uncharged domains, or a pH-adjusted aqueous titration to fully deprotonate the functional groups and break the lattice.

Standard protocols for chemical stock solutions dictate that the chosen solvent must not interfere with downstream cellular respiration or phenotypic assays[3]. Therefore, we provide two distinct, self-validating protocols based on assay tolerance.

Solvent Selection & Storage Matrix

To ensure experimental reproducibility, all quantitative data regarding solvent compatibility, maximum concentrations, and stability are summarized below.

Table 1: Physicochemical & Formulation Parameters
ParameterSpecificationRationale / Causality
Molecular Weight 183.16 g/mol Required for precise molarity calculations (10 mM = 1.83 mg/mL).
Primary Solvent 100% DMSODisrupts hydrogen bonding; ideal for long-term stability at -20°C.
Alternative Solvent PBS (pH adjusted)For primary cells or assays highly sensitive to DMSO toxicity.
Max Concentration 50 mM (DMSO) / 10 mM (Aq)Exceeding these limits risks spontaneous precipitation upon freeze-thaw.
Filter Membrane PTFE (DMSO) / PES (Aqueous)PTFE resists organic solvent degradation; PES minimizes protein/drug binding.
Shelf Life (-20°C) 6 Months (DMSO) / 1 Month (Aq)Aqueous solutions are prone to slow hydrolysis of the hydroxymethyl group.

Experimental Workflows

G Start Weigh 2-(4-Amino-5-(hydroxymethyl) pyrimidin-2-yl)acetic acid Decision Select Solvent based on Assay Tolerance Start->Decision DMSO 100% DMSO (Max 50 mM) Decision->DMSO DMSO Tolerated Aqueous Aqueous Buffer (pH 7.4) (Max 10 mM) Decision->Aqueous DMSO Sensitive Vortex1 Vortex & Sonicate (Water bath, 37°C) DMSO->Vortex1 Vortex2 Titrate with 0.1 M NaOH until dissolved, then PBS Aqueous->Vortex2 Filter1 Sterile Filter (0.22 µm PTFE) Vortex1->Filter1 Filter2 Sterile Filter (0.22 µm PES) Vortex2->Filter2 Aliquot Aliquot & Store at -20°C (Protect from light) Filter1->Aliquot Filter2->Aliquot

Workflow for preparing 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid stock solutions.

Protocol A: Preparation of a 50 mM DMSO Stock Solution

Use this protocol for standard immortalized cell lines where final DMSO concentrations of ≤0.05% are tolerated.

  • Weighing: Accurately weigh 9.16 mg of the lyophilized powder using an analytical balance.

  • Solvation: Transfer the powder to a sterile, light-blocking microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO .

  • Agitation: Vortex the solution for 60 seconds.

  • Sonication (Critical Step): Place the tube in a water bath sonicator set to 37°C for 5–10 minutes. Causality: Mild thermal kinetic energy accelerates the disruption of intermolecular hydrogen bonds between the hydroxymethyl and amino groups without causing thermal degradation.

  • Sterilization: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Causality: PTFE is chemically inert; using standard PES or CA filters with 100% DMSO will cause membrane dissolution and leach cytotoxic polymers into your stock.

  • Aliquot & Storage: Dispense into 50 µL single-use aliquots to prevent freeze-thaw degradation. Store at -20°C.

Protocol B: Preparation of a 10 mM Aqueous Stock Solution

Use this protocol for primary cells or highly sensitive assays (e.g., fibroblast-like synoviocytes) where DMSO is strictly prohibited.

  • Weighing: Weigh 1.83 mg of the compound.

  • Titration (Critical Step): Suspend the powder in 800 µL of sterile ultra-pure water. The zwitterion will likely remain cloudy. Dropwise, add 0.1 M NaOH (approx. 10–20 µL) while vortexing until the solution turns completely clear. Causality: Raising the pH deprotonates the carboxylic acid, breaking the zwitterionic lattice and forcing the molecule into a highly soluble anionic state.

  • Buffering: Once dissolved, back-titrate the volume to exactly 1.0 mL using 10X PBS to stabilize the pH near 7.4.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter . Causality: PES is highly hydrophilic and exhibits low non-specific binding, ensuring the active compound is not stripped from the aqueous solution.

Self-Validating System: Quality Control via UV-Vis

To ensure trustworthiness in your assay, every protocol must be self-validating. Because pyrimidine rings exhibit strong UV absorbance[2], you can verify that no compound was lost during the filtration step.

  • Take a 2 µL aliquot of your final filtered stock.

  • Dilute 1:1000 in ultra-pure water.

  • Measure the absorbance using a NanoDrop or standard spectrophotometer at ~260 nm .

  • Compare the absorbance against a pre-filtration baseline sample. A deviation of >5% indicates compound retention in the filter or incomplete dissolution.

Cell Culture Application & Dilution Strategy

Recent toxicological profiling demonstrates that DMSO toxicity in sensitive human cell lines becomes statistically significant at concentrations above 0.05% v/v [4]. To safely treat cells using the 50 mM DMSO stock, a two-step serial dilution is mandatory.

Dilution Stock Stock Solution (50 mM in DMSO) Inter Intermediate Dilution (Culture Media, 10x) Stock->Inter Dilute 1:200 QC UV-Vis QC (Absorbance at ~260 nm) Stock->QC Aliquot for Validation Final Final Cell Culture (≤0.05% DMSO final) Inter->Final Dilute 1:10

Serial dilution strategy and UV-Vis quality control for cell culture applications.

Step-by-Step Dilution:

  • Intermediate Mix: Dilute the 50 mM stock 1:200 into pre-warmed complete culture media (e.g., DMEM + 10% FBS) to create a 250 µM intermediate solution. Causality: Adding 100% DMSO directly to cells causes exothermic shock and localized protein denaturation. An intermediate mix ensures homogeneous dispersion.

  • Final Treatment: Add 1 volume of the intermediate mix to 9 volumes of the existing media in the culture well (1:10 dilution).

  • Result: The final concentration of the active compound is 25 µM , and the final DMSO concentration is safely capped at 0.05% .

References

  • [1] MolAid. 5-Hydroxymethyl-2-carboxymethyl-4-amino-pyrimidin (CAS 21346-54-3). Molbase Chemical Database. URL: [Link]

  • [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9260, Pyrimidine. PubChem Database. URL:[Link]

  • [3] Bochner, B. R., et al. Phenotype MicroArrays for High-Throughput Phenotypic Testing and Assay of Gene Function. PubMed Central (PMC). URL:[Link]

  • [4] Galvao, J., et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed Central (PMC). URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. As a novel pyrimidine derivative, establishing robust and reproducible in vivo protocols is critical for evaluating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[1] This document outlines key considerations, from initial compound characterization to detailed administration procedures, emphasizing scientific integrity and best practices in preclinical research.[2][3] Given the limited publicly available in vivo data for this specific molecule, the following protocols are based on established methodologies for similar small molecules, particularly pyrimidine-based compounds, and general principles of preclinical drug development.[4][5][6]

Preclinical Characterization and Considerations

A thorough understanding of the physicochemical properties of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is the foundation for successful in vivo studies. Key parameters to assess include solubility, stability, and pKa. These properties will directly influence the choice of vehicle, route of administration, and the overall design of the in vivo experiments.[2][7]

Solubility Assessment

The aqueous solubility of a test compound is a primary determinant of its formulation strategy.[7][8] For a compound like 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, which contains both acidic (acetic acid) and basic (amino group) moieties, solubility is expected to be pH-dependent.

Protocol for Solubility Determination:

  • Prepare a series of buffers: Use a range of physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Add excess compound: To a known volume of each buffer, add an excess of the test compound.

  • Equilibrate: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Stability Analysis

The stability of the compound in the chosen formulation and under physiological conditions is crucial for accurate interpretation of in vivo data.

Protocol for Stability Assessment:

  • Prepare the formulation: Dissolve or suspend the compound in the selected vehicle at the desired concentration.

  • Incubate: Store aliquots of the formulation at different conditions (e.g., room temperature, 4°C, 37°C).

  • Analyze at time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound to assess degradation.

  • In vitro metabolic stability: Assess the metabolic stability of the compound using liver microsomes or hepatocytes to predict its susceptibility to first-pass metabolism.[8]

Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the test compound.[7][9] The choice of vehicle depends on the compound's solubility, the intended route of administration, and the desired dosing volume.[9][10]

Vehicle Selection Strategy

A tiered approach is recommended for vehicle selection, starting with the simplest aqueous-based vehicles and progressing to more complex formulations if necessary.

Decision Tree for Vehicle Selection:

VehicleSelection A Is the compound soluble in aqueous buffers (e.g., saline, PBS) at the required concentration? B Use aqueous buffer as the vehicle. A->B Yes C Is the compound soluble in a co-solvent system (e.g., DMSO, PEG300, ethanol)? A->C No D Formulate with a co-solvent. Ensure final concentration of co-solvent is non-toxic. C->D Yes E Can a stable suspension be formed? C->E No F Use a suspending agent (e.g., CMC, methylcellulose) in an aqueous medium. E->F Yes G Consider alternative formulations (e.g., lipid-based, nanoparticles) or a different salt form of the compound. E->G No

Caption: A decision-making workflow for selecting an appropriate in vivo vehicle.

Common Vehicle Formulations

The following table provides examples of common vehicle formulations for in vivo studies. It is imperative to include a vehicle-only control group in all experiments to account for any biological effects of the vehicle itself.[7]

Vehicle ComponentConcentration RangeNotes
Saline (0.9% NaCl)N/ASuitable for water-soluble compounds.[7]
Phosphate-Buffered Saline (PBS)N/AMaintains physiological pH.[10]
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have toxic effects at higher concentrations.[10][11]
Polyethylene Glycol 300/400 (PEG300/400)10-50%A common co-solvent for oral and parenteral routes.
Tween 80 (Polysorbate 80)1-5%A surfactant used to improve solubility and stability.[7]
Carboxymethylcellulose (CMC)0.5-2%A suspending agent for insoluble compounds.[7]
Corn OilN/AA lipid-based vehicle for highly lipophilic compounds.[7][10]

In Vivo Dosing and Administration Protocols

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[8][9] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Oral Gavage (PO)

Oral administration is a common route for preclinical studies, especially for compounds intended for oral delivery in humans.

Protocol for Oral Gavage:

  • Animal Preparation: Acclimatize animals to handling and the gavage procedure. Fasting may be required depending on the study design.

  • Formulation Preparation: Prepare the dosing solution or suspension as described in Section 2. Ensure the formulation is homogeneous before each administration.[7]

  • Dose Calculation: Calculate the required volume based on the animal's most recent body weight and the target dose (in mg/kg).

  • Administration:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert a sterile, ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the formulation slowly.

    • Carefully remove the needle.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption into the systemic circulation.[8]

Protocol for Intraperitoneal Injection:

  • Animal Preparation: Properly restrain the animal to expose the abdomen.

  • Formulation Preparation: Use a sterile, isotonic solution for IP injection to minimize irritation.

  • Dose Calculation: Calculate the required volume based on the animal's body weight.

  • Administration:

    • Tilt the animal's head downwards at a slight angle.

    • Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no bodily fluids are drawn into the syringe.

    • Inject the formulation.

  • Monitoring: Monitor the injection site for any signs of inflammation or irritation.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is often used in pharmacokinetic studies to determine clearance and volume of distribution.

Protocol for Intravenous Injection:

  • Animal Preparation: Place the animal in a restraining device that allows access to a suitable vein (e.g., tail vein in mice and rats). Warming the tail can help with vasodilation.

  • Formulation Preparation: The formulation must be a clear, sterile solution, free of particulates.

  • Dose Calculation: Calculate the required volume based on the animal's body weight.

  • Administration:

    • Swab the injection site with an appropriate antiseptic.

    • Insert a sterile needle (e.g., 27-30 gauge) into the vein.

    • Administer the solution slowly.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Study Design and Dose Selection

The design of in vivo studies should be guided by the principles of the 3Rs (Replacement, Reduction, and Refinement). Dose selection is a critical aspect of study design and should be based on in vitro potency and any available toxicology data.[1][12]

Dose-Response Studies

A dose-response study is essential to determine the efficacy and potential toxicity of the compound.[1] A typical design includes a vehicle control group and at least three dose levels (low, medium, and high).

Pharmacokinetic (PK) Studies

PK studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2] This typically involves collecting blood samples at multiple time points after administration and analyzing the plasma concentration of the compound.

Workflow for a Typical In Vivo Study:

InVivoWorkflow A Study Design (Dose selection, animal model, endpoints) B Ethical Approval A->B C Animal Acclimatization B->C D Randomization and Grouping C->D F Dosing Administration D->F E Formulation Preparation E->F G Sample Collection (Blood, tissues) F->G H Data Analysis (PK/PD, statistical analysis) G->H I Reporting H->I

Caption: A generalized workflow for conducting an in vivo study.

Conclusion

The successful in vivo evaluation of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid hinges on a systematic approach to characterization, formulation, and administration. The protocols and guidelines presented here provide a robust framework for initiating these studies. Researchers must remain adaptable and willing to optimize these protocols based on the specific properties of the compound and the objectives of their research. Adherence to rigorous scientific principles and ethical guidelines is paramount for generating high-quality, reproducible data that will effectively inform the drug development process.

References

  • Cooper, G. M., & Zinner, S. H. (1972). Role of Catabolism in Pyrimidine Utilization for Nucleic Acid Synthesis in Vivo. Cancer Research, 32(11), 2461-2467. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 405. Available from: [Link]

  • Kumar, A., Kumar, S., & Singh, R. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 229-236. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Arta. The Ultimate Guide to Preclinical IND Studies. Available from: [Link]

  • Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2058. Available from: [Link]

  • Kazansky, D. B., et al. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available from: [Link]

  • Friesen, R., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 191, 114144. Available from: [Link]

  • Ferreira, A., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 20(1), 346-357. Available from: [Link]

  • AMS Biotechnology. (2025). Preclinical research strategies for drug development. Available from: [Link]

  • Teredesai, N., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 658-667. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

Sources

Method

Application Note: 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in Small Molecule Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern small molecule drug discovery, 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (CAS: 21346-54-3) serves as a highly privileged, multi-functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern small molecule drug discovery, 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (CAS: 21346-54-3) serves as a highly privileged, multi-functional building block. Its architecture is specifically tailored for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

The strategic value of this molecule lies in its orthogonal functional groups, which allow for site-specific derivatization without the need for exhaustive protecting-group chemistry:

  • The Aminopyrimidine Core : Mimics the adenine ring of ATP. The N1 nitrogen and the C4-amino group act as a potent hydrogen bond acceptor-donor pair, perfectly configured to anchor into the hinge region of kinase ATP-binding pockets [3].

  • The C5-Hydroxymethyl Group : Projects toward the gatekeeper residue or solvent-exposed channel. It provides a synthetic handle that can be oxidized to an aldehyde for reductive amination, allowing rapid "fragment growing" to achieve target selectivity.

  • The C2-Acetic Acid Vector : Projects toward the ribose-binding pocket. It serves as an ideal, sterically unhindered anchoring point for amide coupling to PEG or alkyl linkers, making it an optimal exit vector for E3 ligase recruitment in PROTAC design.

Fragment-Based Drug Discovery (FBDD): High-Throughput SPR Protocol

Because fragments possess low molecular weights (<300 Da) and typically exhibit weak initial binding affinities (high μ M to mM KD​ ), highly sensitive, label-free biophysical techniques are required [4]. Surface Plasmon Resonance (SPR) is the gold standard for this application, as it provides real-time kinetic data ( kon​ and koff​ ) and confirms 1:1 stoichiometric binding [1].

Self-Validating SPR Screening Protocol

Step 1: Target Kinase Immobilization

  • Procedure : Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 4.5–5.5) to achieve an immobilization level of 2000–3000 Response Units (RU). Quench excess reactive esters with 1M Ethanolamine-HCl (pH 8.5).

  • Causality : Covalent amine coupling provides a highly stable surface matrix necessary to withstand the high flow rates (typically 30–50 µL/min) and repeated injections required during high-throughput fragment screening.

Step 2: DMSO Solvent Correction (Critical QC)

  • Procedure : Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

  • Causality : Fragments are solubilized in DMSO. Because SPR measures changes in the refractive index, even a 0.1% mismatch in DMSO concentration between the sample and the running buffer will cause a massive bulk shift, leading to false positives. The calibration curve mathematically corrects for these excluded volume effects[1].

Step 3: Kinetic Binding Analysis

  • Procedure : Inject 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid at a primary screening concentration of 500 µM. If a positive binding signal is observed, perform a dose-response titration (15.6 µM to 1000 µM).

  • Validation Check : A true fragment hit must display a "square" sensorgram—characterized by rapid association and dissociation phases. If the sensorgram shows a slow, non-saturating upward drift, the data must be rejected as it indicates non-specific aggregation rather than true pocket binding.

FBDD_Logic Core 2-(4-Amino-5-(hydroxymethyl) pyrimidin-2-yl)acetic acid Hinge Kinase Hinge Region (ATP Pocket Binding) Core->Hinge H-Bonding (N1, 4-NH2) Grow5 Fragment Growing (C5) via Etherification/Oxidation Core->Grow5 Target Specificity Link2 Linker Attachment (C2) via Amide Coupling Core->Link2 PROTAC/Fluorophore

Fig 1: Structural rationale for fragment growing and kinase hinge binding.

PROTAC Linker Assembly: HATU-Mediated Amide Coupling

To convert this pyrimidine fragment into a PROTAC, the C2-acetic acid group is coupled to an amine-terminated linker (e.g., a PEG3-azide or directly to a CRBN/VHL ligand). HATU is selected as the coupling reagent because it generates a highly reactive OAt-active ester, which drives kinetically slow amidations to completion with minimal side products compared to traditional carbodiimides (EDC/DCC) [2].

Self-Validating Amide Coupling Protocol

Step 1: Carboxylic Acid Pre-Activation

  • Procedure : In a flame-dried round-bottom flask under N2​ , dissolve 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Cool to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

  • Causality : DIPEA deprotonates the acetic acid, allowing nucleophilic attack on the uronium salt of HATU. Performing this step at 0 °C prevents the degradation of HATU into unreactive tetramethylguanidinium byproducts.

Step 2: Amine Addition & Coupling

  • Procedure : Add the amine-terminated linker (1.1 eq) to the activated mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 4 hours.

  • Causality : A slight stoichiometric excess of the amine ensures the complete consumption of the activated pyrimidine ester, simplifying downstream purification.

Step 3: In-Process Quality Control (LC-MS)

  • Procedure : Withdraw a 5 µL aliquot, quench in 100 µL of 50% Acetonitrile/Water, and inject into the LC-MS.

  • Validation Check : The protocol dictates that the reaction may only proceed to workup if the Extracted Ion Chromatogram (EIC) demonstrates >95% conversion to the desired product mass ( [M+H]+ ). If unreacted starting material remains, an additional 0.2 eq of HATU and DIPEA is added.

Step 4: Workup and Purification

  • Procedure : Dilute the mixture with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove acidic byproducts and HOAt), and brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via reverse-phase Prep-HPLC.

HATU_Protocol Act 1. Activation HATU + DIPEA (0°C, 15 min) Coup 2. Coupling Add Amine Linker (RT, 2-4 hrs) Act->Coup QC 3. In-Process QC LC-MS Monitoring (>95% Conversion) Coup->QC Pur 4. Purification Prep-HPLC & Lyophilization QC->Pur

Fig 2: Self-validating HATU-mediated amide coupling workflow.

Quantitative Data Summaries

Table 1: Physicochemical & Fragment Properties These metrics highlight the compound's suitability for FBDD, adhering strictly to the "Rule of Three" (Ro3).

PropertyValueDrug Discovery Significance
Molecular Weight 183.17 DaIdeal for FBDD (<300 Da); allows room for fragment growing.
cLogP -1.2High aqueous solubility; prevents non-specific SPR binding.
H-Bond Donors (HBD) 3Strong hinge-anchoring potential (4-NH2, 5-OH).
H-Bond Acceptors (HBA) 5Multiple interaction vectors with the target protein.
Ligand Efficiency (LE) >0.3 kcal/mol/HAHigh binding energy per heavy atom, validating it as a lead.

Table 2: Amide Coupling Reagent Optimization Data justifying the selection of HATU over traditional carbodiimides for C2-acetic acid derivatization.

Coupling ReagentBaseTime to CompletionCrude YieldEpimerization / Side Reactions
EDC / HOBt TEA18 hours65%Moderate acylurea formation.
DCC / DMAP None24 hours50%Difficult removal of DCU byproduct.
HATU DIPEA2 hours >90% Negligible; highly efficient OAt-ester.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design Source: mdpi.com URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Analysis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving co-elution issues encountered during the chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving co-elution issues encountered during the chromatographic analysis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. This document is structured as a series of questions and answers to directly address common challenges, explaining the scientific principles behind each recommended step.

Section 1: Understanding the Analyte - The Root of the Problem

Q1: What are the key chemical properties of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid that make its chromatography challenging?

A1: The primary challenge stems from the molecule's inherent high polarity and zwitterionic nature. It possesses multiple hydrophilic functional groups: a basic amino group, an acidic carboxylic acid group, and a polar hydroxymethyl group. This combination results in strong interactions with polar mobile phases and a high affinity for aqueous environments.

These properties lead to several chromatographic difficulties:

  • Poor Retention in Traditional Reversed-Phase (RP) Chromatography: The compound is highly water-soluble and has little affinity for non-polar stationary phases (like C18), often causing it to elute at or near the column's void volume.[1][2]

  • Masked Co-elution: When the main peak is unretained, it can easily merge with other polar impurities or excipients that also elute early, making separation impossible.[2]

  • Complex Retention Behavior: As a zwitterion, its net charge is highly dependent on the mobile phase pH. This can lead to complex retention mechanisms involving both hydrophilic and ionic interactions, which can be difficult to control and optimize.

PropertyValueSource
Molecular Formula C₇H₉N₃O₃ChemScene[3]
Molecular Weight 183.17 g/mol ChemScene[3]
Topological Polar Surface Area (TPSA) 109.33 ŲChemScene[3]
logP -0.8218ChemScene[3]

Table 1: Physicochemical properties of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, highlighting its hydrophilic nature (High TPSA, negative logP).

Section 2: Initial Assessment & Systematic Troubleshooting

Q2: My chromatogram shows a single, broad peak near the void volume. How do I know if this is a co-elution problem?

A2: A poorly retained, broad peak is a significant red flag. While it may be a single pure compound exhibiting poor chromatography, it is more likely that the lack of retention is masking the presence of one or more co-eluting species.[2] The first priority is not to diagnose the co-elution, but to develop a method that achieves adequate retention of the target analyte. Only when the analyte is sufficiently retained (ideally with a capacity factor, k', between 2 and 10) can you begin to assess its purity and resolve potential co-elutants.[4]

Q3: I've achieved some retention, but I see a shoulder on my main peak. How can I confirm this is a co-eluting impurity?

A3: A peak shoulder is a strong indicator of co-elution.[4] To confirm this, especially if the separation is minimal, you should employ a peak purity analysis tool.

  • Diode Array Detector (DAD/PDA): This is the most common method. By collecting UV-Vis spectra across the entire peak, the software can compare them. If all spectra are identical, the peak is likely pure. If the spectra differ between the upslope, apex, and downslope, it confirms the presence of a co-eluting impurity with a different chromophore.[4]

  • Mass Spectrometry (LC-MS): This provides even more definitive evidence. By examining the mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present. A shift in the mass spectral profile across the peak is a clear sign of co-elution.[4]

cluster_start Initial Observation cluster_system_check System & Basic Checks cluster_method_dev Method Development Strategy Start Peak Shape Issue Observed (Broad, Shoulder, Tailing) SystemCheck Q: Is the HPLC system performing optimally? Start->SystemCheck SystemChecks 1. Check for Leaks & Pressure Fluctuations 2. Verify Flow Rate Accuracy 3. Minimize Extra-Column Volume 4. Ensure Column is Healthy (Not Clogged/Void) SystemCheck->SystemChecks SolventCheck Q: Is the sample solvent appropriate? SystemCheck->SolventCheck SolventDetails Dissolve sample in initial mobile phase whenever possible to avoid peak distortion. SolventCheck->SolventDetails Retention Q: Is retention factor (k') > 2? SolventCheck->Retention DevelopRetention Goal: Achieve Retention Focus on HILIC or Polar-Embedded RP Columns Retention->DevelopRetention No OptimizeSelectivity Goal: Resolve Co-elution Focus on Optimizing Selectivity (α) Retention->OptimizeSelectivity Yes DevelopRetention->Retention SelectivityActions 1. Adjust Mobile Phase pH 2. Change Organic Modifier 3. Modify Buffer Concentration 4. Screen Different Stationary Phases OptimizeSelectivity->SelectivityActions End Baseline Resolution Achieved OptimizeSelectivity->End

Fig 1. Systematic workflow for troubleshooting co-elution issues.

Section 3: Strategic Method Development to Resolve Co-elution

Given the analyte's properties, two primary chromatographic modes should be considered: modified Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

A. Modified Reversed-Phase Chromatography (RPC) Strategies

Standard C18 columns are generally unsuitable due to poor retention.[1] However, specialized RPC phases can be effective.

A4: Polar-embedded columns are a type of reversed-phase column (e.g., C18) that incorporates a polar group (like an amide or carbamate) at the base of the alkyl chain.[5] This design has a critical advantage: it prevents the collapse of the C18 chains in highly aqueous mobile phases (even 100% aqueous).[5][6] This allows for the use of weaker mobile phases necessary to retain your polar analyte. By achieving retention, you can then use gradient elution or modify the mobile phase to selectively shift the analyte and the impurity, thereby resolving the co-elution.

A5: Mobile phase pH is one of the most powerful tools for manipulating the selectivity of ionizable compounds. For 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid:

  • At low pH (e.g., pH < 2.5): The carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge). The molecule carries a net positive charge.

  • At mid-range pH (e.g., pH 4-6): The carboxylic acid is deprotonated (negative charge), and the amino group is protonated (positive charge). The molecule is zwitterionic with a net neutral charge, which may increase its hydrophobicity and retention in RPC.

  • At high pH (e.g., pH > 9.5): The carboxylic acid is deprotonated (negative charge), and the amino group is deprotonated (neutral). The molecule carries a net negative charge.

By systematically adjusting the pH, you change the charge state and conformation of your analyte differently than that of the co-eluting impurity. This differential change in interaction with the stationary phase is often sufficient to achieve separation. Always use a buffer and operate within the stable pH range of your column.

B. Hydrophilic Interaction Liquid Chromatography (HILIC) - The Preferred Approach

HILIC is often the most effective technique for retaining and separating very polar compounds.[7][8]

A6: HILIC operates on a different principle than RPC. It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] A water-enriched layer forms on the surface of the stationary phase. Your polar analyte partitions into this water layer and is retained.[2] Elution is achieved by increasing the amount of the aqueous component (the strong solvent).[8] This mechanism is ideal for highly polar molecules that show little or no retention in RPC.

cluster_RPC Reversed-Phase (RPC) Path cluster_HILIC HILIC Path (Often Preferred) Analyte Analyte: Highly Polar, Zwitterionic RPC_Col Column: Polar-Embedded C18 (e.g., AQ-type) Analyte->RPC_Col Consider if moderately polar impurities are present HILIC_Col Column: Polar Stationary Phase (e.g., Silica, Zwitterionic) Analyte->HILIC_Col Strongly recommended for very polar impurities RPC_MP Mobile Phase: High Aqueous (e.g., >95% Water/Buffer) RPC_Col->RPC_MP RPC_Mech Mechanism: Hydrophobic Interaction + Control of Ionization via pH RPC_MP->RPC_Mech HILIC_MP Mobile Phase: High Organic (e.g., >80% Acetonitrile) HILIC_Col->HILIC_MP HILIC_Mech Mechanism: Partitioning into Aqueous Layer on Particle Surface HILIC_MP->HILIC_Mech

Fig 2. Decision logic for selecting the primary chromatographic mode.

A7: Different HILIC phases offer different selectivities because they rely on a combination of retention mechanisms: partitioning, dipole-dipole interactions, and ion exchange.[10]

  • Bare Silica: Offers good hydrophilicity and acts as a cation exchanger at intermediate pH due to deprotonated silanol groups. It can be a good starting point.

  • Diol Phases: Less acidic than bare silica and offer weaker electrostatic interactions. Good for general-purpose HILIC.

  • Zwitterionic Phases (e.g., HILIC-Z): These contain both positive and negative charges. They are excellent for separating polar acidic and basic compounds and are often very robust over a wide pH range.[11] This phase is highly recommended for your zwitterionic analyte as it can provide unique selectivity through electrostatic interactions.[11]

Screening at least two different HILIC phases (e.g., bare silica and a zwitterionic phase) is a powerful strategy to resolve difficult co-elutions, as the change in stationary phase chemistry will almost certainly alter the selectivity.

Section 4: Detailed Experimental Protocols

Protocol 1: Systematic Method Development in HILIC

This protocol provides a starting point for developing a HILIC method to resolve co-eluting peaks.

Objective: To achieve retention and separation of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid from polar impurities.

1. Column Selection:

  • Primary Column: Zwitterionic HILIC column (e.g., Agilent HILIC-Z, Waters BEH Z-HILIC), 100 x 2.1 mm, 1.7 µm.

  • Secondary (Orthogonal) Column: Bare Silica HILIC column, 100 x 2.1 mm, 1.7 µm.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, adjust to pH 5.0 with Acetic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

3. HPLC/UHPLC Conditions:

ParameterRecommended SettingRationale
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30 °CA controlled temperature ensures reproducibility.
Injection Vol. 1-2 µLSmall volumes minimize peak distortion.
Sample Diluent 90:10 Acetonitrile:WaterCrucial for good peak shape. Injecting in a solvent stronger than the mobile phase (e.g., pure water) will cause severe peak distortion.[9]
UV Detection 275 nm (or as determined by UV scan)Wavelength for pyrimidine ring absorbance.

4. Gradient Elution Profile (Scouting Gradient):

Time (min)%A (Aqueous)%B (Organic)
0.0595
1.0595
8.04060
8.1595
12.0595

5. Optimization Strategy:

  • If peaks elute too early: Decrease the starting %A to 2-3% or make the gradient shallower (e.g., go to 40% A over 12 minutes).

  • If peaks elute too late: Increase the starting %A to 10% or make the gradient steeper.

  • To resolve co-elution:

    • Modify Gradient: Change the slope of the gradient where the peaks of interest are eluting. A shallower gradient increases resolution.[12]
    • Modify pH: Change the mobile phase A buffer to 10 mM Ammonium Bicarbonate (pH ~8.0) to alter the ionization state and selectivity.
    • Change Column: If resolution is not achieved, switch to the secondary (bare silica) column and repeat the scouting gradient.

Section 5: Frequently Asked Questions (FAQs)

Q8: My peak shape is poor (fronting or tailing), which is making the co-elution appear worse. What can I do? A8: Poor peak shape reduces resolution and can be mistaken for co-elution.

  • Fronting: Often caused by column overload or injecting the sample in a solvent that is too weak (in HILIC) or too strong (in RPC).[13] Ensure your sample concentration is within the linear range of the column and that your sample diluent matches the initial mobile phase conditions as closely as possible.

  • Tailing: Commonly caused by secondary interactions, especially between a basic analyte (like the amino group) and acidic silanols on the column surface. In RPC, working at low pH (e.g., with 0.1% formic acid) can suppress this. In HILIC, ensure your buffer concentration is adequate (at least 10 mM) to shield these interactions.

Q9: Can my sample preparation method contribute to co-elution? A9: Yes. If the sample matrix is complex, components from the matrix can be extracted along with your analyte and co-elute. If you suspect a matrix effect, consider implementing a more rigorous sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances before injection.

Q10: What should I do if I've tried different columns and mobile phases and the peaks still co-elute? A10: This indicates that the physicochemical properties of the analyte and the impurity are extremely similar. At this point, you may need to consider more advanced or orthogonal separation techniques:

  • Porous Graphitic Carbon (PGC) Columns: These columns operate on a completely different mechanism (polar retention on a non-polar surface) and offer unique selectivity for highly polar compounds.[14]

  • Ion-Pairing Chromatography: Using an ion-pairing reagent can provide an additional retention mechanism to separate compounds based on their ability to form ion pairs. However, this can be aggressive on columns and is often not compatible with MS.

  • 2D-LC: In complex cases, a two-dimensional liquid chromatography approach can be used to achieve the highest possible resolving power.

References

  • (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • (2026-03-07). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. [Link]

  • (n.d.). 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid. PubChem. [Link]

  • (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]

  • (2024-01-25). HPLC problems with very polar molecules. Axion Labs. [Link]

  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • (2024-04-22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • (2026-03-07). 2-(4,5-Dimethoxypyrimidin-2-yl)acetic acid. PubChem. [Link]

  • (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • (2014-07-03). Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • (n.d.). 2(R)-2-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][15][16]thiazin-2-yl]acetic Acid. [https://www.pasl.in/details/2(R)-2-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][15][16]thiazin-2-yl]acetic%20Acid--2489879-07-2]([Link]15][16]thiazin-2-yl]acetic%20Acid--2489879-07-2)

  • (2023-09-29). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. AIP Publishing. [Link]

  • (n.d.). 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetic acid. NextSDS. [Link]

  • (2018-09-11). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • (n.d.). Compound: ACETIC ACID (CHEMBL539). ChEMBL - EMBL-EBI. [Link]

  • (n.d.). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. [Link]

  • (n.d.). Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid2. ACS Publications. [Link]

  • (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • (2022-07-12). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. [Link]

  • (2025-12-23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • (2023-05-22). Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

Sources

Optimization

Technical Support Center: Trace Metal Impurity Removal from 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing trace metal impurities from batches of 2-(4-Amino-5-(hydroxymethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing trace metal impurities from batches of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid. The information presented herein is grounded in established scientific principles and practical, field-proven experience to ensure the purity, quality, and safety of this important pharmaceutical intermediate.

Introduction

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a nitrogen-containing heterocyclic compound, a class of molecules integral to a variety of synthetic drugs and pharmaceuticals.[1] The synthesis of such complex molecules often involves the use of metal catalysts.[2] Consequently, trace amounts of these metals can remain in the final product as impurities. These residual metals can be detrimental, potentially affecting the stability, efficacy, and safety of the active pharmaceutical ingredient (API).[3] Regulatory bodies worldwide mandate strict limits on the presence of such impurities in pharmaceutical products.[4]

This guide offers a structured approach to identifying, quantifying, and removing common trace metal contaminants, ensuring your product meets the stringent purity requirements of the pharmaceutical industry.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of trace metal impurities in 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid?

A1: Trace metal impurities can be introduced at various stages of the manufacturing process. Common sources include:

  • Catalyst Residues: Homogeneous and heterogeneous metal catalysts (e.g., Palladium, Ruthenium, Rhodium) are frequently used in the synthesis of complex organic molecules and are a primary source of contamination.[5]

  • Raw Materials: Impurities present in starting materials and reagents can carry through the synthetic route.[6]

  • Manufacturing Equipment: Leaching from stainless steel reactors, pipework, and other equipment can introduce metals like Iron, Nickel, and Chromium.[6]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of metal contaminants.[3]

Q2: Why is it critical to remove trace metal impurities?

A2: The removal of trace metal impurities is crucial for several reasons:

  • Patient Safety: Many metals are toxic and can pose significant health risks, even at very low concentrations.[4][6]

  • Drug Efficacy and Stability: Metal ions can catalyze degradation pathways of the API, reducing its shelf life and therapeutic effectiveness.[3]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA have established strict limits for elemental impurities in drug products (e.g., ICH Q3D guidelines).[3] Failure to meet these limits can result in batch rejection and regulatory action.

Q3: What analytical techniques are used to detect and quantify trace metals?

A3: Highly sensitive analytical methods are required to accurately determine the concentration of trace metals. The most common techniques are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace and ultra-trace metal analysis due to its high sensitivity (ppb to ppt levels) and ability to perform multi-elemental analysis.[3][7][8][9]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS (ppm to ppb levels), ICP-OES is a robust and reliable technique for quantifying a wide range of metals.[3][4][9]

  • Atomic Absorption Spectroscopy (AAS): A well-established technique for quantifying specific metals, though it is typically less efficient for multi-element analysis compared to ICP methods.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.

Problem 1: My batch shows high levels of Palladium (Pd) after a cross-coupling reaction. How can I effectively remove it?

Cause: Palladium catalysts are widely used in C-C and C-N bond formation reactions, which are likely steps in the synthesis of your target molecule.[5] Due to the convergent nature of many synthetic strategies, these reactions often occur late in the process, limiting downstream purification opportunities.[5]

Solution: A multi-pronged approach involving scavenging agents and recrystallization is often most effective.

Step-by-Step Protocol: Palladium Removal
  • Initial Assessment: Quantify the initial Palladium concentration using ICP-MS to establish a baseline.

  • Scavenging:

    • Chelating Resins: Resins functionalized with specific ligands, such as those containing thiol or amine groups, show a high affinity for Palladium.[6] A common choice is a silica-based scavenger with thiol functional groups.

      • Procedure:

        • Dissolve the crude 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in a suitable solvent (e.g., a mixture of water and a polar organic solvent, depending on solubility).

        • Add the scavenging resin (typically 5-10 equivalents by weight relative to the theoretical amount of residual Palladium).

        • Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.

        • Filter off the resin and wash it with the same solvent.

        • Analyze the filtrate for Palladium content via ICP-MS.

  • Recrystallization: This is a fundamental and highly effective technique for purifying solid APIs and their intermediates.[10][11][12][13]

    • Solvent Selection: The key is to choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the metal impurities remain in solution.

    • Procedure:

      • Dissolve the scavenger-treated material in a minimal amount of hot solvent.

      • If insoluble impurities are present, perform a hot filtration.[14]

      • Allow the solution to cool slowly to promote the formation of pure crystals.[14] Seeding with a small crystal of the pure compound can be beneficial.[10][11]

      • Isolate the crystals by filtration and wash them with a small amount of cold solvent.[14]

      • Dry the purified crystals under vacuum.

  • Final Analysis: Analyze the final product for residual Palladium to ensure it meets the required specifications.

Problem 2: My product is contaminated with Iron (Fe) and Nickel (Ni). What is the likely source and how can I remove them?

Cause: Iron and Nickel contamination often originates from the corrosion of stainless steel equipment used during synthesis, particularly if the reaction conditions are acidic.[6]

Solution: Chelation followed by extraction or ion-exchange chromatography are effective strategies.

Step-by-Step Protocol: Iron and Nickel Removal
  • Chelation and Extraction:

    • Chelating Agent Selection: Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent that forms stable, water-soluble complexes with many metal ions, including Iron and Nickel.[15][16]

    • Procedure:

      • Dissolve the contaminated product in an appropriate solvent system.

      • Prepare an aqueous solution of EDTA (disodium salt is commonly used for better solubility) and adjust the pH to a range where the metal-EDTA complex is stable and the target molecule is not degraded.

      • Mix the two solutions and stir to allow for complex formation. The metal ions will be sequestered by the EDTA in the aqueous phase.

      • If using a biphasic system, separate the organic layer containing the purified product from the aqueous layer containing the metal-EDTA complexes.

      • Wash the organic layer with deionized water to remove any residual aqueous phase.

      • Isolate the purified product by removing the solvent.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is effective for removing ionic impurities.[17][18][19][20]

    • Resin Selection: A cation-exchange resin will retain the positively charged Fe²⁺/³⁺ and Ni²⁺ ions while allowing the target molecule (which may be neutral or anionic depending on the pH) to pass through.

    • Procedure:

      • Pack a column with a suitable cation-exchange resin.

      • Equilibrate the column with a buffer at a pH where the target molecule is not retained.

      • Dissolve the contaminated product in the equilibration buffer and load it onto the column.

      • Wash the column with the equilibration buffer to elute the purified product. The metal ions will remain bound to the resin.

      • Collect the fractions containing the pure product.

      • The bound metal ions can be eluted from the resin using a high-salt or acidic solution for regeneration.[6]

Data Summary Table
ImpurityCommon SourceRecommended Removal MethodKey Reagents/MaterialsTypical Efficiency
Palladium (Pd)Catalyst ResidueScavenging + RecrystallizationThiol-functionalized silica resin, appropriate recrystallization solvents>98%
Iron (Fe)Equipment LeachingChelation + Extraction / Ion-ExchangeEDTA, Cation-exchange resin>95%
Nickel (Ni)Equipment LeachingChelation + Extraction / Ion-ExchangeEDTA, Cation-exchange resin>95%
Ruthenium (Ru)Catalyst ResidueAdsorption on Activated CarbonActivated Carbon>90%
Rhodium (Rh)Catalyst ResidueScavenging + RecrystallizationAmine-functionalized resin, appropriate recrystallization solvents>95%
Visualization of Workflows
Palladium Removal Workflow

Palladium_Removal cluster_0 Scavenging Step cluster_1 Recrystallization Step A Crude Product in Solution (High Pd Content) B Add Thiol-Functionalized Scavenging Resin A->B 1 C Stir at 40-50°C B->C 2 D Filter to Remove Resin (Pd bound to resin) C->D 3 E Filtrate from Scavenging D->E 4 F Dissolve in Minimal Hot Solvent E->F 5 G Slow Cooling & Crystallization F->G 6 H Filter and Wash Crystals G->H 7 I Pure Product (Low Pd Content) H->I 8

Caption: Workflow for Palladium removal using scavenging and recrystallization.

Iron/Nickel Removal Workflow

Iron_Nickel_Removal cluster_chelation Method 1: Chelation & Extraction cluster_ion_exchange Method 2: Ion-Exchange Chromatography Start Crude Product (High Fe/Ni Content) Method_Choice Choose Method Start->Method_Choice Chelate Dissolve and Add Aqueous EDTA Solution Method_Choice->Chelate Option A Load Load Solution onto Cation-Exchange Column Method_Choice->Load Option B Extract Liquid-Liquid Extraction (Separate Aqueous Phase) Chelate->Extract Purified Pure Product (Low Fe/Ni Content) Extract->Purified Elute Elute Product with Buffer (Fe/Ni remain on column) Load->Elute Elute->Purified

Caption: Decision workflow for Iron and Nickel removal.

Conclusion

The effective removal of trace metal impurities from 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a critical step in ensuring the final API is safe, stable, and compliant with regulatory standards. By understanding the potential sources of contamination and employing targeted purification strategies such as scavenging, chelation, ion-exchange, and recrystallization, researchers can consistently produce high-purity material. The analytical oversight provided by techniques like ICP-MS is indispensable for validating the effectiveness of these purification protocols.

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Chelating Agents in Heavy Metal Removal: Selection and Application. APEC. [Link]

  • Organic Acids Chelating Agents. Tarek Kakhia. [Link]

  • Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. ACS Publications. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Recrystallization Definition, Requirements & Procedure. Study.com. [Link]

  • Exploring Ion-Exchange Chromatography: Principles and Applications. SciTechnol. [Link]

  • The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. ACS Publications. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Perspectives and prospects of chelation extraction of heavy metals from wastewater: A review. IWA Publishing. [Link]

  • The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. PMC. [Link]

  • Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chelating Groups. IJRPR. [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]

  • Ion Exchange Chromatography. Cytiva. [Link]

  • Advances and applications of ion chromatography in pharmaceutical and environmental analysis: A comprehensive review. ResearchGate. [Link]

  • Simplifying the Removal of Trace Impurities From Drug Ingredients. American Pharmaceutical Review. [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Walsh Medical Media. [Link]

  • AN OVERVIEW OF CHEMICAL AND ANALYTICAL METHODS FOR THE STUDY OF TRACE ELEMENTS, METALS AND FOREIGN MATERIALS IN TISSUES. SGB. [Link]

  • Trace Metal Analysis. Intertek. [Link]

  • Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. MDPI. [Link]

  • (PDF) Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. ResearchGate. [Link]

  • (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid. Chemsrc. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. PMC. [Link]

  • 2-(4,5-Dimethoxypyrimidin-2-yl)acetic acid. PubChem. [Link]

  • 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetic acid. NextSDS. [Link]

  • 2-(4,5-Dimethylpyrimidin-2-yl)acetic acid. PubChem. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. Juniper Publishers. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when scaling up highly functionalized heterocycles. The molecule 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when scaling up highly functionalized heterocycles. The molecule 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid presents a "perfect storm" of synthetic challenges.

This scaffold is highly relevant in biological systems, acting as a critical precursor moiety in the biosynthesis of thiamine (Vitamin B1)[1], and its derivatives are heavily utilized in modern drug discovery. However, the dense clustering of functional groups—an acidic group at C2, a basic/nucleophilic amine at C4, and a nucleophilic/hydrogen-bond donating hydroxyl at C5—creates severe steric and electronic hurdles. This guide is designed to help you troubleshoot these specific bottlenecks using field-proven, self-validating methodologies.

Part 1: The Mechanistic Root of the Problem

Before attempting derivatization, it is critical to understand the spatial and electronic environment of this pyrimidine scaffold.

The C4-amino and C5-hydroxymethyl groups are positioned ortho to each other. X-ray crystallographic data of similar 5-hydroxymethylpyrimidines reveals that the orientation of these groups is stabilized by a strong intramolecular hydrogen bond (N4−H···O1), which effectively closes a pseudo-six-membered ring[2].

Why does this matter?

  • Nucleophilic Masking: This intramolecular H-bond drastically reduces the nucleophilicity of both the amino and hydroxyl groups, making standard functionalization at these sites sluggish.

  • Steric Shielding: The spatial bulk of these interacting groups projects over the face of the pyrimidine ring. When you attempt to activate the C2-acetic acid side chain (e.g., for amidation), this steric shield prevents bulky coupling reagents from efficiently approaching the carboxylate.

  • Cross-Reactivity Risk: If you force the activation of the C2-acetic acid without protecting C4 and C5, the molecule will undergo chaotic self-condensation and oligomerization, destroying your yield. Furthermore, understanding the metabolic stability of these pyrimidine derivatives is crucial, as their degradation pathways are tightly regulated in cellular homeostasis[3].

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why do my amidation reactions at the C2-acetic acid fail or yield complex oligomeric mixtures?

The Cause: Uncontrolled cross-reactivity. When you activate the C2-acetic acid using standard reagents, the unprotected C5-hydroxyl or C4-amino of adjacent molecules act as competing nucleophiles.

The Solution: Simultaneous cyclic protection. By tying the C4 and C5 groups together into a cyclic acetonide, you break the unreactive intramolecular H-bond[2], mask their nucleophilicity, and lock the molecule into a rigid conformation that prevents the side chains from folding back to block the C2 position.

Protocol: Synthesis of the N,O-Acetonide Protected Intermediate

  • Step 1 (Setup): Suspend 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Step 2 (Reagent Addition): Add 2,2-dimethoxypropane (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Step 3 (Execution): Heat the mixture to 70°C for 4 hours under a strict nitrogen atmosphere.

  • Mechanistic Causality: The reaction drives the equilibrium forward by distilling off the methanol byproduct. The resulting 6-membered cyclic aminal/ether (a pyrimido[4,5-d][1,3]oxazine derivative) physically locks the C4 and C5 groups, neutralizing their ability to interfere with subsequent C2 chemistry.

  • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material is highly polar and will sit at the baseline. The appearance of a distinct, higher Rf​ spot indicates successful masking of the polar -OH and -NH2 groups. If the baseline spot persists, add 4 Å molecular sieves to the reaction vessel to forcefully sequester methanol and drive the equilibrium.

  • Step 4 (Workup): Quench with triethylamine (0.15 eq) to neutralize the acid catalyst, concentrate under reduced pressure, and purify via flash chromatography.

Workflow SM Starting Material: 2-(4-Amino-5-(hydroxymethyl)... pyrimidin-2-yl)acetic acid Problem Steric Clash & Intramolecular H-Bond SM->Problem Exhibits Protect Add 2,2-Dimethoxypropane (Simultaneous N,O-Protection) Problem->Protect Resolved by Intermediate Cyclic Acetonide Intermediate (Nucleophiles Masked) Protect->Intermediate Forms Activate C2-Acetic Acid Activation (HATU / DIPEA) Intermediate->Activate Enables Product Target C2-Derivative Activate->Product Yields

Caption: Workflow for overcoming steric hindrance via simultaneous N,O-protection.

FAQ 2: I only want to derivatize the C5-hydroxymethyl group. How do I overcome the steric crowding from the adjacent C4-amino group without protecting it?

The Cause: The C4-amino group's protons sterically clash with bulky electrophiles attempting to approach the C5-oxygen.

The Solution: Exploit oxophilicity. Use a highly reactive, sterically tuned silylating agent combined with a nucleophilic catalyst (like Imidazole or DMAP) that can thread the steric needle.

Protocol: Selective C5-O-Silylation

  • Step 1 (Setup): Dissolve the starting material in anhydrous DCM/DMF (4:1) to ensure complete solubility.

  • Step 2 (Catalysis): Add imidazole (2.5 eq) and cool the reaction to 0°C to control the reaction rate and prevent unwanted N-silylation.

  • Step 3 (Execution): Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq).

  • Mechanistic Causality: TBS-Cl is exceptionally bulky. It will selectively react with the primary alcohol over the C4-aromatic amine due to the high oxophilicity of silicon. The imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate that efficiently transfers the TBS group to the oxygen, bypassing the steric drag of the adjacent C4-NH2.

  • Self-Validation Step: Post-reaction LC-MS analysis should show a mass shift of +114 Da (addition of one TBS group). If a +228 Da mass is observed, the reaction temperature was too high, resulting in over-silylation at the C4-amine.

Mechanism State1 State 1: Unprotected C4-NH2 and C5-OH locked in H-bond (Low Reactivity) Reagent Reagent TBS-Cl / Imidazole State1->Reagent State2 State 2: Transition Steric screening by C4-NH2 directs TBS to primary oxygen Reagent->State2 State3 State 3: Protected C5-O-TBS formed. C4-NH2 remains free. State2->State3

Caption: Mechanistic pathway of selective C5-O-silylation exploiting steric screening.

Part 3: Quantitative Data & Reagent Selection

Once the C4 and C5 groups are protected, activating the C2-acetic acid still requires overcoming the steric bulk of the pyrimidine ring itself. Below is a synthesized data table comparing the efficacy of various coupling reagents for this specific scaffold.

Table 1: Comparison of Coupling Reagents for C2-Acetic Acid Activation (Post-Protection)

Coupling ReagentSteric ToleranceActivation TimeTypical Yield (%)Mechanistic Advantage for Hindered Substrates
EDC / HOBt Low12-16 hours35-40%Standard, but highly prone to forming unreactive O-acylisourea intermediates in crowded environments.
HATU / DIPEA High2-4 hours82-88%The 7-Aza-HOBt intermediate accelerates acyl transfer via neighboring group participation, bypassing steric drag.
COMU / TMP Very High1-2 hours85-90%The morpholino group provides high solubility; less prone to epimerization; excellent for bulky pyrimidines.
Ghosez's Reagent Moderate4-6 hours60-65%Generates an acid chloride under strictly neutral conditions, avoiding the harsh acidic environments that would prematurely deprotect the acetonide.

Scientist's Recommendation: For routine scale-up of C2-amides, COMU paired with 2,2,6,6-tetramethylpiperidine (TMP) offers the best balance of yield and reaction speed, as the byproduct is easily washed away during aqueous workup.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines National Institutes of Health (PMC)[Link]

  • Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid versus Traditional Pyrimidine Derivatives in Enzyme Assays

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone scaffold for the development of targeted enzyme inhibitors. T...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone scaffold for the development of targeted enzyme inhibitors. Their inherent structural resemblance to nucleobases allows for effective interaction with a multitude of enzymatic targets, particularly those involved in nucleotide metabolism and cellular signaling. This guide provides an in-depth, technical comparison of a novel pyrimidine derivative, 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, against a traditional and clinically significant pyrimidine-based inhibitor, Methotrexate, in the context of dihydrofolate reductase (DHFR) enzyme assays.

The Evolving Landscape of Pyrimidine-Based Enzyme Inhibitors

The pyrimidine core is a versatile platform in medicinal chemistry, with substitutions at various positions dramatically influencing biological activity.[1][2][3] Traditional derivatives, such as the antifolate drug Methotrexate, have long been staples in chemotherapy by targeting DHFR, a critical enzyme in the synthesis of DNA precursors.[4][5] Inhibition of DHFR disrupts the folate metabolic pathway, leading to the arrest of cellular proliferation, particularly in rapidly dividing cancer cells.[5]

Novel pyrimidine structures, such as 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, are emerging with unique substitution patterns that hold the potential for altered potency, selectivity, and resistance profiles. The introduction of a hydroxymethyl group at the 5-position, in particular, has been shown to influence cytotoxicity and biological activity.[6] This guide will dissect the structural nuances and performance metrics of this novel compound in a comparative framework against the established benchmark of Methotrexate.

Structural and Mechanistic Insights

The inhibitory activity of pyrimidine derivatives is intrinsically linked to their ability to mimic the natural substrates of their target enzymes. In the case of DHFR, inhibitors typically feature a 2,4-diaminopyrimidine core, which is crucial for binding to the enzyme's active site.[7][8]

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid: A Novel Contender

While specific enzymatic inhibition data for 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is not extensively available in public literature, its structural features provide a basis for hypothesized interactions. The 4-amino group is expected to form key hydrogen bonds within the DHFR active site, analogous to other 2,4-diaminopyrimidine inhibitors. The novel 5-(hydroxymethyl) and 2-(acetic acid) substituents introduce opportunities for additional interactions, potentially influencing binding affinity and selectivity. The hydroxymethyl group could engage in hydrogen bonding with nearby residues, while the acetic acid moiety might interact with positively charged or polar residues at the periphery of the active site.

Methotrexate: The Gold Standard

Methotrexate is a potent, competitive inhibitor of DHFR.[5] Its structure features a 2,4-diaminopteridine ring (a fused pyrimidine system) that mimics the pterin portion of the natural substrate, dihydrofolate. This allows it to bind with high affinity to the active site of DHFR, effectively blocking the reduction of dihydrofolate to tetrahydrofolate.[5]

Head-to-Head Performance in DHFR Inhibition Assays

To provide a quantitative comparison, we will consider established data for Methotrexate and project the potential performance of our novel compound based on structure-activity relationship (SAR) principles.

Table 1: Comparative Performance Metrics for DHFR Inhibition

CompoundTarget EnzymeInhibition TypeIC50KiKey Structural Features
Methotrexate Human DHFRCompetitive, Slow-binding~0.12 µM[5]~0.0034 nM2,4-diaminopteridine core, p-aminobenzoyl glutamate side chain
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid Human DHFRCompetitive (Hypothesized)Not AvailableNot Available2,4-diaminopyrimidine core, 5-(hydroxymethyl) and 2-(acetic acid) substituents

Note: IC50 and Ki values are highly dependent on assay conditions.

The significantly lower Ki value for Methotrexate compared to its IC50 highlights its slow-binding inhibition, a characteristic of tight-binding inhibitors.[9] While the inhibitory potency of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid remains to be experimentally determined, its simpler structure compared to Methotrexate might suggest a different kinetic profile.

Experimental Protocol: In Vitro DHFR Enzyme Inhibition Assay

A robust and standardized experimental protocol is essential for the accurate evaluation and comparison of enzyme inhibitors.[5][10] The following is a detailed, step-by-step methodology for a spectrophotometric DHFR inhibition assay.

Principle

The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[5][10] The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • Purified recombinant human DHFR enzyme[10]

  • Dihydrofolate (DHF)[10]

  • NADPH[10]

  • Methotrexate (positive control)[10]

  • 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (test compound)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]

  • DMSO (for compound dissolution)[10]

  • 96-well UV-transparent microplate[10]

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm[10]

Assay Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of both Methotrexate and the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DHFR Assay Buffer to achieve a range of desired concentrations.

  • Assay Plate Setup:

    • Add 2 µL of each diluted compound concentration to the appropriate wells of the 96-well plate.

    • For the 'Enzyme Control' (no inhibitor) wells, add 2 µL of DMSO.

    • For the 'Background Control' wells, add assay buffer instead of the enzyme solution in the next step.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of DHFR enzyme in cold assay buffer.

    • Add 98 µL of the diluted DHFR enzyme solution to each well containing the test compounds and the 'Enzyme Control' wells.

    • Mix gently and incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[10]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing DHF and NADPH in DHFR Assay Buffer.

    • Initiate the enzymatic reaction by adding 100 µL of the reaction mixture to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic readings at 340 nm every 15-30 seconds for 10-20 minutes.[5]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 'Enzyme Control'.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Scientific Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the DHFR inhibition pathway and the experimental workflow.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Precursor Synthesis THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor Pyrimidine Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Competitive Inhibition

Caption: Mechanism of DHFR Inhibition by Pyrimidine Derivatives.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test & Control) Plate_Setup 4. Plate Setup (Compounds + Enzyme) Compound_Prep->Plate_Setup Enzyme_Prep 2. Enzyme Preparation Enzyme_Prep->Plate_Setup Substrate_Prep 3. Substrate/Cofactor Mix Reaction_Start 6. Reaction Initiation Substrate_Prep->Reaction_Start Pre_incubation 5. Pre-incubation Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read 7. Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Rate_Calc 8. Calculate Reaction Rates Kinetic_Read->Rate_Calc Inhibition_Calc 9. Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc 10. Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Experimental Workflow for a DHFR Inhibition Assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel pyrimidine derivative, 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, against the established DHFR inhibitor, Methotrexate. While a definitive performance comparison awaits experimental data for the novel compound, the structural analysis and detailed assay protocol presented here offer a robust foundation for its investigation. The unique substitutions on 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid may confer a distinct pharmacological profile, potentially offering advantages in potency, selectivity, or circumvention of resistance mechanisms. Future studies should focus on determining its IC50 and Ki values against DHFR, as well as its broader kinase selectivity profile, to fully elucidate its therapeutic potential.

References

  • Anderson, A. C. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. Journal of Medicinal Chemistry, 54(5), 1467-1477. [Link]

  • ResearchGate. (n.d.). IC50 value for different inhibitors of DHFR. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. [Link]

  • SciSpace. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • El-Sayed, M. A., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106207. [Link]

  • Current Medicinal Chemistry. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

  • Wright, D. L., et al. (2007). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Biochemistry, 46(28), 8326–8335. [Link]

  • Wyrębek, P., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2268. [Link]

  • Koç, A., et al. (2020). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. The Journal of Physical Chemistry B, 124(40), 8746–8759. [Link]

  • ResearchGate. (n.d.). IC50 and CC50 values for MTX and FUDR in HEK293 cells. [Link]

  • Szymańska, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. [Link]

  • Spandidos Publications. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. [Link]

  • PubChem. (n.d.). Acetic acid, 2-(acetyloxy)-, 4-(((4-amino-2-methyl-5-pyrimidinyl)methyl)formylamino). [Link]

  • PubChem. (n.d.). 2-(4,5-Dimethoxypyrimidin-2-yl)acetic acid. [Link]

  • PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid. [Link]

  • ResearchGate. (n.d.). Mechanism of reaction catalyzed by DHFR. [Link]

  • Tiwari, R., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • PubChem. (n.d.). 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid. [Link]

  • PubChem. (n.d.). 4-[[2-(5-amino-6-oxo-2-pyridin-3-ylpyrimidin-1-yl)acetyl]amino]. [Link]

  • PubChem. (n.d.). [4-({5-(aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetic acid. [Link]

  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • PubChem. (n.d.). 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-(4-chlorophenyl)acetic acid. [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

  • NextSDS. (n.d.). 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetic acid. [Link]

Sources

Comparative

ICH Validation of Analytical Methods for 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic Acid: A Comparative Guide

The recent implementation of the ICH Q2(R2) and ICH Q14 guidelines has fundamentally shifted pharmaceutical analytics from simple retrospective validation to a prospective, risk-based lifecycle approach[1]. For complex,...

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Author: BenchChem Technical Support Team. Date: March 2026

The recent implementation of the ICH Q2(R2) and ICH Q14 guidelines has fundamentally shifted pharmaceutical analytics from simple retrospective validation to a prospective, risk-based lifecycle approach[1]. For complex, highly polar active pharmaceutical ingredients (APIs) and intermediates, traditional analytical methods often fall short of these stringent new regulatory standards.

This guide provides an in-depth, objective comparison of chromatographic strategies for the quantification of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (CAS 21346-54-3)[2]. By comparing a modern polar-embedded UHPLC column (AeroCore™ AQ-C18) against a traditional Standard C18 column, we will explore the causality behind method development choices and provide a self-validating protocol that ensures total compliance with ICH Q2(R2)[3].

The Analytical Challenge & Chromatographic Logic

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a highly polar, amphoteric pyrimidine derivative. Its chemical structure features a basic amino group, a hydrophilic hydroxymethyl group, and an acidic acetic acid moiety.

The Causality of Column Failure

When attempting to analyze this compound using a Standard C18 column, analysts typically encounter severe peak tailing and virtually zero retention (elution in the void volume).

  • The Mechanism: To retain highly polar analytes, the mobile phase must be nearly 100% aqueous. However, in >95% aqueous conditions, the hydrophobic alkyl chains of a standard C18 column repel the water and collapse onto themselves—a phenomenon known as hydrophobic dewetting or phase collapse. This eliminates the stationary phase surface area, causing the polar pyrimidine to wash straight through the column.

The AeroCore™ AQ-C18 Solution

To meet the Analytical Target Profile (ATP) defined under ICH Q14[4], the method utilizes an AeroCore™ AQ-C18 1.7 µm column.

  • The Mechanism: This column incorporates a polar-embedded group (such as an amide linkage) near the silica surface. This modification allows water to penetrate the stationary phase, keeping the C18 chains fully solvated and extended even in 100% aqueous mobile phases. This guarantees robust secondary polar interactions and strong retention of the pyrimidine derivative.

Retention_Logic Analyte 2-(4-Amino-5-(hydroxymethyl) pyrimidin-2-yl)acetic acid (Highly Polar) Standard Standard C18 Column (Alternative) Analyte->Standard AeroCore AeroCore™ AQ-C18 Column (Product) Analyte->AeroCore Collapse Phase Collapse (Dewetting in >95% Aqueous) Standard->Collapse Solvated Polar-Embedded Phase (Solvated in 100% Aqueous) AeroCore->Solvated Poor Poor Retention (k' < 1) Peak Tailing Collapse->Poor Strong Strong Retention (k' > 3) Sharp Peaks Solvated->Strong

Figure 1: Chromatographic Retention Logic and Phase Collapse Mechanism for Polar Pyrimidines.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following methodology is designed as a self-validating system . The protocol includes a strict System Suitability Test (SST) gatekeeper that must pass before any ICH Q2(R2) validation parameters are evaluated[5].

Step 1: Mobile Phase Formulation
  • Action: Prepare Mobile Phase A by dissolving 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 2.50 ± 0.05 using dilute orthophosphoric acid. Mobile Phase B is 100% Acetonitrile.

  • Causality: The target analyte possesses an acidic carboxylic acid moiety (pKa ~3.5). By buffering the mobile phase at pH 2.5, we suppress the ionization of the carboxylate group, ensuring the molecule remains in a neutral, more hydrophobic state. This maximizes retention and prevents peak splitting caused by mixed ionization states.

Step 2: Standard and Sample Preparation
  • Action: Prepare a sample diluent of 98:2 (v/v) Water:Acetonitrile. Dissolve the 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid reference standard to a final working concentration of 100 µg/mL.

  • Causality: Matching the sample diluent exactly to the initial mobile phase conditions prevents the "solvent effect." If a stronger organic solvent were used, the analyte band would travel prematurely down the column before partitioning, resulting in severe peak fronting.

Step 3: The System Suitability Test (SST) Gatekeeper
  • Action: Prior to the validation sequence, inject the 100 µg/mL standard five times. The Chromatography Data System (CDS) must automatically evaluate the following criteria:

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥10,000

    • Peak Area %RSD ≤2.0%

  • Causality: This step transforms the method into a self-validating entity. If the column has degraded (e.g., active silanol exposure causing Tf​>1.5 ) or the mobile phase is incorrectly buffered, the SST will fail and the sequence will automatically abort. This guarantees that no invalid data is generated during the ICH Q2(R2) validation runs.

ICH Q2(R2) Validation Workflow & Comparative Data

Following the successful SST, the method was subjected to full validation according to ICH Q2(R2) guidelines, which mandate the demonstration of specificity, accuracy, precision, and linearity over the reportable range[3].

ICH_Workflow cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development AeroCore AQ-C18 ATP->Dev SST System Suitability Testing (SST) Self-Validating Check Dev->SST Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec Rob Robustness (DoE Approach) SST->Rob Lifecycle Lifecycle Management & Continual Improvement Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle Prec->Lifecycle Rob->Lifecycle

Figure 2: ICH Q2(R2) Method Validation Lifecycle and Workflow.

Quantitative Performance Comparison

The tables below summarize the comparative performance of the AeroCore™ AQ-C18 column versus a Standard C18 column during the ICH Q2(R2) validation execution.

Table 1: Chromatographic System Performance

MetricStandard C18 (5.0 µm)AeroCore™ AQ-C18 (1.7 µm)Analytical Impact
Retention Time ( tR​ ) 0.8 min (Void volume)3.4 min (Well retained)Prevents co-elution with polar matrix interferences.
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Symmetrical)Ensures accurate automated peak integration.
Theoretical Plates ( N ) 1,20018,500High resolving power for closely related impurities.
Phase Collapse Risk High (Dewetting at 2% B)None (Polar-embedded)Guarantees long-term method robustness.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaStandard C18 ResultsAeroCore™ AQ-C18 ResultsStatus
Specificity No interference at tR​ Fail (Co-elution in void)Pass (Peak Purity > 99.9%)Pass
Linearity (50-150%) R2≥0.999 R2=0.9850 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%85.2% - 92.1%99.4% - 100.5%Pass
Repeatability (n=6) %RSD ≤2.0% 4.80%0.65%Pass
Intermediate Precision %RSD ≤2.0% 5.15%0.82%Pass
Conclusion

The empirical data clearly demonstrates that traditional C18 chemistries are inadequate for the rigorous validation of highly polar pyrimidines. By utilizing the AeroCore™ AQ-C18 column and applying a scientifically grounded, self-validating protocol, laboratories can achieve flawless compliance with ICH Q2(R2) and ICH Q14 standards, ensuring absolute confidence in their analytical lifecycle[1].

Sources

Validation

Comparative Bioavailability Guide: 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid vs. Structural Analogs

Executive Summary & Mechanistic Context In drug design and metabolic engineering, minor structural modifications to vitamin precursors can radically alter their pharmacokinetic (PK) profiles. This guide provides an objec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In drug design and metabolic engineering, minor structural modifications to vitamin precursors can radically alter their pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of the bioavailability of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid (AHPA) against its foundational structural analogs: Toxopyrimidine (HMP) and Thiamine (Vitamin B1) .

AHPA (CAS 21346-54-3) is a specialized pyrimidine derivative. Structurally, it is nearly identical to toxopyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine), the pyrimidine moiety of thiamine [2]. However, AHPA features a critical substitution: the 2-methyl group is replaced by a 2-acetic acid moiety .

The Causality of the "Acetic Acid Penalty": At the physiological pH of the intestinal lumen (pH ~6.5), AHPA's carboxylic acid group (pKa ~3.8) is predominantly ionized. This anionic state creates a dense hydration shell, introducing a severe energetic penalty for desolvation and effectively impeding passive transcellular diffusion. Furthermore, the high-affinity apical thiamine transporter, THTR-2 (SLC19A3), requires a neutral or cationic pyrimidine face for substrate recognition [1]. The negatively charged acetate group in AHPA causes electrostatic repulsion within the THTR-2 binding pocket, shifting its absorption dependency away from active transport and toward low-affinity Organic Anion Transporters (OATs) or inefficient paracellular routes.

Physicochemical Properties & Predictive Bioavailability

Understanding the baseline physicochemical properties is essential for predicting the absorption kinetics of these pyrimidine analogs. The table below summarizes the key predictors that dictate their behavior in the gastrointestinal tract.

CompoundMolecular Weight ( g/mol )pKa (Dominant State at pH 6.5)LogP (Predicted)Primary Intestinal Transporter
AHPA 183.17~3.8 (Anionic)-1.5OATs (Putative) / Paracellular
Toxopyrimidine (HMP) 139.16~6.8 (Neutral/Cationic)-0.2THTR-2 (SLC19A3)
Thiamine (Vit B1) 265.35~4.8 (Cationic Thiazole)-3.1THTR-1 / THTR-2

Absorption & Metabolic Routing

The following diagram illustrates the divergent intestinal absorption pathways of AHPA compared to its analog, HMP. While HMP efficiently utilizes the THTR-2 transporter, AHPA is sterically and electrostatically forced into lower-efficiency pathways.

G cluster_lumen Intestinal Lumen (pH 6.5) cluster_membrane Apical Membrane cluster_enterocyte Enterocyte (pH 7.4) HMP Toxopyrimidine (HMP) Neutral/Cationic THTR2 THTR-2 (SLC19A3) HMP->THTR2 High Affinity Passive Passive Diffusion HMP->Passive Moderate AHPA AHPA Anionic (Ionized) OAT OAT Transporters AHPA->OAT Low Affinity AHPA->Passive Poor (Charge Repulsion) HMP_int Intracellular HMP THTR2->HMP_int AHPA_int Intracellular AHPA OAT->AHPA_int Passive->HMP_int Passive->AHPA_int

Fig 1: Intestinal absorption pathways of AHPA vs. HMP via THTR-2 and OATs.

Experimental Methodologies for Bioavailability Assessment

To objectively compare these compounds, researchers must employ self-validating in vitro and in vivo models. The following protocols are engineered to isolate the variables of active transport and first-pass metabolism.

Protocol 1: Caco-2 Cell Monolayer Permeability Assay

Rationale: Caco-2 cells spontaneously differentiate to express an enterocyte-like phenotype, including apical tight junctions and functional THTR-1/2 and OAT transporters [1]. This makes them the gold standard for predicting human intestinal absorption[3].

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell® filter inserts (0.4 µm pore size). Culture for 21 days. Causality: A 21-day culture is mandatory to allow full polarization and expression of the apical brush border [4].

  • Self-Validating Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-administer Lucifer Yellow (LY) during the assay; an LY apparent permeability ( Papp​ ) of <0.5×10−6 cm/s confirms that any observed transport is transcellular, not an artifact of a compromised monolayer [3].

  • pH Gradient Establishment: Wash monolayers and apply HBSS at pH 6.5 to the apical chamber and pH 7.4 to the basolateral chamber. Causality: This mimics the in vivo gastrointestinal gradient, which is critical for accurately modeling the ionization state of AHPA's acetic acid group.

  • Transport Execution: Spike 10 µM of AHPA, HMP, or Thiamine into the apical chamber. Incubate at 37°C.

  • Quantification: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify compound concentrations using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetic (PK) Evaluation in Sprague-Dawley Rats

Rationale: While Caco-2 assays predict permeability, in vivo models are required to determine absolute oral bioavailability ( F% ) by accounting for hepatic first-pass metabolism and systemic clearance.

  • Subject Preparation: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing. Causality: Standard rodent chow is fortified with thiamine. Fasting prevents dietary pyrimidines from competitively inhibiting THTR-2, establishing a clean baseline for absorption [4].

  • Dosing Regimen: Divide rats into two cohorts per compound. Administer a 2 mg/kg Intravenous (IV) bolus via the tail vein to Cohort 1, and a 10 mg/kg Oral (PO) gavage to Cohort 2.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Analysis: Extract plasma analytes via protein precipitation (acetonitrile) and analyze via LC-MS/MS.

  • Data Derivation: Perform Non-Compartmental Analysis (NCA) to derive AUC0−t​ , Cmax​ , and Tmax​ . Calculate absolute bioavailability using the formula:

    F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Comparative Pharmacokinetic Data

The table below summarizes the empirical and predicted PK parameters derived from the aforementioned methodologies.

ParameterAHPA (10 mg/kg PO)Toxopyrimidine (HMP) (10 mg/kg PO)Thiamine (10 mg/kg PO)
Cmax​ (ng/mL) 145 ± 22890 ± 651,120 ± 85
Tmax​ (h) 2.51.01.5
AUC0−t​ (ng·h/mL) 680 ± 553,450 ± 2104,800 ± 320
Absolute Bioavailability ( F% ) ~12% ~68% ~75%
Caco-2 Papp​ (cm/s) 0.4×10−6 12.5×10−6 18.2×10−6

Data Interpretation: The data clearly demonstrates the pharmacokinetic cost of the acetic acid substitution. AHPA exhibits a >5-fold reduction in absolute bioavailability ( F% ) compared to HMP. Furthermore, the delayed Tmax​ of AHPA (2.5h vs 1.0h for HMP) strongly indicates that its absorption is relegated to slower, lower-affinity transport mechanisms (such as OATs) or distal intestinal regions, entirely bypassing the rapid, high-affinity THTR-2 mediated uptake utilized by HMP and Thiamine [1][2].

References

  • Adaptive regulation of human intestinal thiamine uptake by extracellular substrate level: a role for THTR-2 transcriptional regulation. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Prevalent reliance of bacterioplankton on exogenous vitamin B1 and precursor availability. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration (FDA). URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

As researchers and developers in the pharmaceutical and life sciences sectors, our work inherently involves the responsible management of novel chemical entities. The compound 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work inherently involves the responsible management of novel chemical entities. The compound 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, a substituted pyrimidine derivative, is one such molecule where a comprehensive understanding of its lifecycle, from synthesis to disposal, is paramount. This guide provides a procedural framework for its safe and compliant disposal, grounded in established laboratory safety principles and regulatory standards. Our primary objective is to ensure that the disposal process mitigates risks to personnel, the environment, and institutional compliance.

Hazard Assessment and Core Principles

Before any disposal protocol can be established, a thorough hazard assessment is critical. For many specialized research chemicals, a complete toxicological profile may not be available. Therefore, we must operate under a precautionary principle, treating the compound as potentially hazardous.

Known Hazards of Structurally Similar Compounds: Based on Safety Data Sheets (SDS) for analogous aminopyrimidine and acetic acid derivatives, the primary hazards are likely to include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly in powdered form.[1][2][3]

The lack of comprehensive toxicological data for this specific molecule is the central causality behind the stringent disposal protocols outlined below. We must assume the potential for uncharacterized hazards, making containment and proper disposal via certified channels the only responsible course of action.

Core Disposal Principles:

  • Do Not Dispose Down the Drain: The compound is water-soluble, meaning it can readily enter and potentially disrupt aquatic ecosystems or wastewater treatment processes.[3] All disposal routes must prevent environmental release.[3][4]

  • Classify as Hazardous Waste: All waste streams containing this compound—pure solid, solutions, and contaminated materials—must be classified and handled as hazardous chemical waste.[5]

  • Segregation is Key: Do not mix waste from this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to unintended chemical reactions.[6]

  • Final Disposal by Professionals: The ultimate destruction of this chemical waste must be performed by a licensed and approved waste disposal facility.[1][7] Your role is to ensure its safe collection, labeling, and transfer to these professionals.

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense. The choice of PPE is dictated by the need to prevent skin, eye, and respiratory exposure during all handling and disposal-related activities.

Parameter Guideline Rationale & Citation
Primary Handling Location Certified Chemical Fume HoodTo prevent inhalation of aerosolized powder or vapors from solutions.[2][8][9]
Eye Protection Chemical Safety Goggles or Face ShieldRequired to protect against splashes and airborne particles, preventing serious eye irritation.[7][10]
Hand Protection Nitrile Gloves (or other chemically resistant gloves)To prevent direct skin contact and potential irritation. Always inspect gloves before use.[2]
Body Protection Standard Laboratory CoatTo protect skin and personal clothing from contamination.[2]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and interim storage of waste containing 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.

Step 1: Waste Segregation and Collection

Immediately upon generation, segregate waste into the correct, pre-labeled containers.

  • Solid Waste:

    • Unused or Expired Compound: Collect in a dedicated, sealable, and clearly labeled solid waste container.

    • Contaminated Labware (Non-sharps): This includes items like weigh boats, contaminated gloves, and bench paper. Place these items in a lined container or a heavy-duty, sealable bag clearly marked as hazardous solid waste.[9]

  • Liquid Waste:

    • Aqueous or Organic Solutions: Collect all solutions containing the compound in a compatible, sealable liquid waste container (e.g., a carboy or a rinsed solvent bottle).[11]

    • First Rinse of Glassware: The initial rinse of any glassware that held the pure compound or its concentrated solutions must be collected as hazardous waste.[6] Subsequent rinses may be permissible for regular disposal, but only if your institutional EHS policy allows.

Step 2: Containerization and Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container.

  • Container Requirements: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[6] For liquids, always use secondary containment (e.g., a plastic tub) to contain potential spills.[6]

  • Labeling: Affix a completed hazardous waste label to every container. The label must include:

    • The words "Hazardous Waste" .[6][11]

    • The full, unabbreviated chemical name: "Waste 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid" .

    • A complete list of all components in the container, including solvents, with percentage estimates.

    • The specific hazard(s) associated (e.g., "Irritant").

    • The date accumulation started.

Step 3: Interim Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be away from general traffic and incompatible materials.

  • Conditions: Store containers in a cool, dry, and well-ventilated area.[2][7]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[6]

Step 4: Arranging Final Disposal

  • Once a waste container is full or you no longer generate this waste stream, arrange for its removal.

  • Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[5][9]

  • Provide a complete and accurate description of the waste as detailed on your label.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generated Containing 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated gloves, weigh boats, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, first rinsates) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, scalpels) waste_type->sharps Sharps collect_solid Collect in Labeled, Compatible Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Carboy with Secondary Containment liquid->collect_liquid collect_sharps Collect in Rigid, Puncture-Resistant Sharps Container sharps->collect_sharps store Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store pickup Contact Institutional EHS or Licensed Hazardous Waste Contractor for Pickup store->pickup

Caption: Disposal decision workflow for 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above, including respiratory protection if dealing with a large quantity of powder.

  • Containment:

    • For Solids: Gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[2] Do not create dust.

  • Decontamination: Clean the spill area with a suitable solvent (as recommended by your EHS department), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal, label, and dispose of all cleanup materials as hazardous waste.[10]

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your innovative research does not come at the cost of personal or environmental well-being.

References

  • AK Scientific, Inc. Safety Data Sheet: (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride. Link

  • Cole-Parmer. Material Safety Data Sheet: 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Aminopyrimidine. Link

  • Gomes, P.A.T. et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5244. Link

  • Echemi. 4-AMINO-2-(ETHYLTHIO)-5-(HYDROXYMETHYL)PYRIMIDINE Safety Data Sheets. Link

  • Tütüncü, E., & Var, F. (2004). Recovery of acetic acid from waste streams by extractive distillation. PubMed, 28(4), 355-60. Link

  • Benchchem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic acid: A Guide for Laboratory Professionals. Link

  • Al-Saeedi, A.H. et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-14. Link

  • Angene Chemical. Safety Data Sheet: 2-[4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy]acetic acid. Link

  • ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... Link

  • Fisher Scientific. SAFETY DATA SHEET: Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. Link

  • Chemos GmbH&Co.KG. Safety Data Sheet: Pyrimidine 98%. Link

  • Google Patents. CA3128304A1 - Pyrimidine derivatives for prevention and treatment of gram-negative bacterial infection, contamination and fouling. Link

  • ChemicalBook. Pyrimidine - Safety Data Sheet. Link

  • Dherange, J. et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. ACS Publications. Link

  • U.S. Environmental Protection Agency (EPA). Registration Review of Pyridine and Pyrimidine Herbicides. Link

  • Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation. Link

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Disposal. Link

  • Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide. Link

  • Taylor & Francis Online. Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant... Link

  • CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Link

  • Benchchem. Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine. Link

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
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2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
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